Product packaging for 2-Methyloctane-1,3-diol(Cat. No.:CAS No. 5411-89-2)

2-Methyloctane-1,3-diol

Cat. No.: B15487294
CAS No.: 5411-89-2
M. Wt: 160.25 g/mol
InChI Key: WOOGQXANFLDMBB-UHFFFAOYSA-N
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Description

2-Methyloctane-1,3-diol is an organic chemical compound with the molecular formula C9H20O2 . It is a diol, characterized by the presence of two hydroxyl groups attached to a branched-chain octane skeleton. As a 1,3-diol, it possesses hydroxyl groups on the first and third carbon atoms, with an additional methyl substituent on the second carbon atom. This structure is related to other compounds in its class, such as 1,3-octanediol . Compounds in this category can serve as intermediates in organic synthesis; for instance, 1,3-diols can undergo reactions such as oxidative cleavage to form diketones . Furthermore, derivatives of this diol exist, including its diacetate ester, 2-Methyloctane-1,3-diyl diacetate . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2 B15487294 2-Methyloctane-1,3-diol CAS No. 5411-89-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5411-89-2

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

2-methyloctane-1,3-diol

InChI

InChI=1S/C9H20O2/c1-3-4-5-6-9(11)8(2)7-10/h8-11H,3-7H2,1-2H3

InChI Key

WOOGQXANFLDMBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)CO)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Methyloctane-1,3-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 2-methyloctane-1,3-diol, a chiral molecule with potential applications in drug discovery and development. The synthesis involves a two-step sequence: a directed aldol condensation to construct the carbon skeleton, followed by a diastereoselective reduction to establish the desired stereochemistry of the 1,3-diol functionality. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy. The key intermediate, 3-hydroxy-2-methyloctanal, is first synthesized via a directed (crossed) aldol condensation between propanal and hexanal. This method allows for the controlled formation of the carbon-carbon bond between the α-carbon of propanal and the carbonyl carbon of hexanal, minimizing self-condensation products.[1][2]

The subsequent and final step is the diastereoselective reduction of the β-hydroxy aldehyde intermediate. This guide presents two distinct protocols to selectively obtain either the syn or the anti diastereomer of this compound. The syn-diol is achieved through a chelation-controlled reduction using sodium borohydride in the presence of triethylborane. The anti-diol is accessed via a non-chelating reduction using samarium(II) iodide.[3]

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-methyloctanal via Directed Aldol Condensation

This procedure outlines the formation of the β-hydroxy aldehyde intermediate through a directed aldol condensation using lithium diisopropylamide (LDA) as a strong, non-nucleophilic base.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Propanal

  • Hexanal

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • A solution of lithium diisopropylamide (LDA) is prepared in situ by slowly adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen). The mixture is stirred at this temperature for 30 minutes.

  • Propanal (1.0 eq) is then added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour to ensure complete formation of the lithium enolate.

  • Hexanal (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours.

  • The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product, 3-hydroxy-2-methyloctanal, is purified by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction to this compound

Two distinct methods are provided for the diastereoselective reduction of 3-hydroxy-2-methyloctanal to afford either the syn or anti diastereomer of this compound.

This protocol utilizes a chelation-controlled reduction with sodium borohydride and triethylborane.

Materials:

  • 3-Hydroxy-2-methyloctanal

  • Triethylborane (Et₃B) (1 M in THF)

  • Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (3 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • To a solution of 3-hydroxy-2-methyloctanal (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol at -78 °C under an inert atmosphere, is added triethylborane (1.2 eq).

  • The mixture is stirred at -78 °C for 30 minutes, followed by the portion-wise addition of sodium borohydride (1.5 eq).

  • The reaction is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of 30% hydrogen peroxide, followed by 3 M sodium hydroxide, while maintaining the temperature below 25 °C.

  • The mixture is stirred for 1 hour, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield syn-2-methyloctane-1,3-diol.

This protocol employs a samarium(II) iodide mediated reduction.

Materials:

  • Samarium(II) iodide (SmI₂) (0.1 M solution in THF)

  • 3-Hydroxy-2-methyloctanal

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous methanol

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for flash chromatography

Procedure:

  • A solution of 3-hydroxy-2-methyloctanal (1.0 eq) in anhydrous THF is added to a freshly prepared solution of samarium(II) iodide (2.5 eq) in THF at -78 °C under an inert atmosphere.

  • Anhydrous methanol (4.0 eq) is then added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate.

  • The mixture is allowed to warm to room temperature and stirred until the color dissipates.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford anti-2-methyloctane-1,3-diol.[4]

Data Presentation

Table 1: Quantitative Data for the Synthesis of 3-Hydroxy-2-methyloctanal
ParameterValueReference
Starting Materials Propanal, Hexanal
Key Reagent Lithium diisopropylamide (LDA)[2]
Solvent Tetrahydrofuran (THF)
Reaction Temperature -78 °C[5]
Reaction Time 3 hours
Typical Yield 70-85%[6]
Table 2: Quantitative Data for the Diastereoselective Reduction to this compound
Parametersyn-Diol Synthesisanti-Diol SynthesisReference
Starting Material 3-Hydroxy-2-methyloctanal3-Hydroxy-2-methyloctanal
Key Reagents NaBH₄, Et₃BSmI₂[3][7]
Solvent THF, MethanolTHF, Methanol
Reaction Temperature -78 °C to room temp.-78 °C
Reaction Time ~15 hours1 hour
Typical Yield 80-90%85-95%
Diastereomeric Ratio (syn:anti or anti:syn) >95:5>95:5
Table 3: Spectroscopic Data for this compound
Data TypePredicted Chemical Shifts (ppm)
¹H NMR (CDCl₃, 400 MHz) δ 3.85-3.65 (m, 3H, CH ₂OH and CH OH), 2.5-1.8 (br s, 2H, OH ), 1.70-1.55 (m, 1H, CH CH₃), 1.50-1.20 (m, 8H, alkyl CH ₂), 0.90 (t, J = 7.0 Hz, 3H, terminal CH ₃), 0.85 (d, J = 7.0 Hz, 3H, CH ₃)
¹³C NMR (CDCl₃, 100 MHz) δ 75.5 (CHOH), 67.0 (CH₂OH), 45.0 (CHCH₃), 35.0, 31.8, 25.5, 22.6 (alkyl CH₂), 14.1 (terminal CH₃), 12.5 (CHCH₃)

Note: The provided NMR data is predicted based on typical values for aliphatic 1,3-diols and may vary slightly from experimental values.[8][9]

Experimental Workflow

Synthesis_Workflow Propanal Propanal LDA_prep LDA Preparation (Diisopropylamine, n-BuLi) THF, -78°C Hexanal Hexanal Aldol Directed Aldol Condensation THF, -78°C, 3h Hexanal->Aldol LDA_prep->Aldol Propanal enolate Workup1 Aqueous Workup (HCl, Et₂O extraction) Aldol->Workup1 Purification1 Flash Chromatography (Silica Gel) Workup1->Purification1 Intermediate 3-Hydroxy-2-methyloctanal Purification1->Intermediate Reduction_syn syn-Reduction (NaBH₄, Et₃B) THF/MeOH, -78°C to rt Intermediate->Reduction_syn Reduction_anti anti-Reduction (SmI₂) THF/MeOH, -78°C Intermediate->Reduction_anti Workup_syn Oxidative Workup (H₂O₂, NaOH) Reduction_syn->Workup_syn Workup_anti Aqueous Workup (Rochelle's Salt) Reduction_anti->Workup_anti Purification2 Flash Chromatography (Silica Gel) Workup_syn->Purification2 Workup_anti->Purification2 Syn_Diol syn-2-Methyloctane-1,3-diol Purification2->Syn_Diol Anti_Diol anti-2-Methyloctane-1,3-diol Purification2->Anti_Diol

Caption: Synthetic workflow for this compound.

Purification and Characterization

Purification of both the intermediate β-hydroxy aldehyde and the final 1,3-diol products is effectively achieved using flash column chromatography on silica gel.[10] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically employed for elution. The polarity of the 1,3-diol product is significantly higher than the aldehyde intermediate, necessitating a more polar eluent for the final purification step.

The structure and purity of the synthesized compounds can be confirmed by standard spectroscopic techniques. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural elucidation and for determining the diastereomeric ratio of the final product.[9][11] Infrared (IR) spectroscopy will show characteristic absorptions for the hydroxyl and alkyl groups. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.

Conclusion

This technical guide outlines a robust and versatile synthetic route for the preparation of this compound. The directed aldol condensation provides a reliable method for constructing the carbon backbone, while the choice of reducing agent in the subsequent step allows for the diastereoselective synthesis of either the syn or anti isomer of the target 1,3-diol. The detailed protocols and compiled data herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-methyloctane-1,3-diol. Due to the limited availability of experimental data for this specific compound, this guide combines computed data from reliable sources with general experimental protocols and biological activities observed in structurally similar aliphatic diols. This information is intended to serve as a foundational resource for research, development, and application of this and related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that most of the available data is computationally derived and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₂₀O₂ PubChem[1]
Molecular Weight 160.25 g/mol PubChem[1]
CAS Number 5411-89-2 PubChem[1]
IUPAC Name This compound PubChem[1]
Canonical SMILES CCCCCC(C(C)CO)O PubChem[1]
InChI Key WOOGQXANFLDMBB-UHFFFAOYSA-N PubChem[1]
XLogP3 (Computed) 2.1 PubChem[1]
Hydrogen Bond Donor Count (Computed) 2 PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 2 PubChem[1]
Rotatable Bond Count (Computed) 6 PubChem[1]
Topological Polar Surface Area (Computed) 40.5 Ų PubChem[1]
Heavy Atom Count (Computed) 11 PubChem[1]

| Complexity (Computed) | 83.6 | PubChem[1] |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the PubChem database indicates the existence of 13C NMR, GC-MS, and IR spectra.[1] For research purposes, it is recommended to acquire these spectra experimentally.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a general and robust method for the synthesis of 1,3-diols involves the reduction of β-hydroxy ketones. The following is a representative experimental protocol for such a transformation, which can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of a 1,3-Diol via Reduction of a β-Hydroxy Ketone:

  • Aldol Condensation to form the β-Hydroxy Ketone Precursor:

    • An appropriate aldehyde (e.g., hexanal) and a ketone (e.g., acetone or a methyl ketone) are reacted in the presence of a base (e.g., sodium hydroxide or lithium diisopropylamide) or an acid catalyst in a suitable solvent (e.g., ethanol, tetrahydrofuran).

    • The reaction mixture is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is then quenched, and the β-hydroxy ketone is isolated and purified using standard techniques such as extraction and column chromatography.

  • Reduction of the β-Hydroxy Ketone:

    • The purified β-hydroxy ketone is dissolved in a suitable solvent (e.g., methanol or ethanol).

    • A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (typically 0 °C).

    • The reaction is stirred until the starting material is consumed (monitored by TLC).

    • The reaction is quenched, typically with water or a dilute acid.

    • The 1,3-diol product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by column chromatography or distillation to yield the pure 1,3-diol.

Diagram 1: General Synthesis of 1,3-Diols

G Aldehyde Aldehyde Aldol_Condensation Aldol Condensation Aldehyde->Aldol_Condensation Ketone Ketone Ketone->Aldol_Condensation Base_Acid Base or Acid Catalyst Base_Acid->Aldol_Condensation Beta_Hydroxy_Ketone β-Hydroxy Ketone Aldol_Condensation->Beta_Hydroxy_Ketone Reduction Reduction Beta_Hydroxy_Ketone->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction Diol 1,3-Diol Reduction->Diol

A generalized workflow for the synthesis of 1,3-diols.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of this compound in the reviewed literature. However, studies on other aliphatic diols provide some insights into their potential biological roles.

  • Antimicrobial Activity: Some aliphatic diols have demonstrated antimicrobial properties. The effectiveness of this activity often depends on the chain length and the position of the hydroxyl groups. For instance, 1,2-diols have been found to be more effective antimicrobial agents than 1,3-diols against certain bacteria, such as Bacillus subtilis.[2] The proposed mechanism involves the inhibition of amino acid transport across the bacterial membrane.[2]

  • Inflammation and Cellular Signaling: Long-chain aliphatic diols, particularly vicinal diols derived from the metabolism of epoxy fatty acids, are emerging as important signaling molecules in inflammation.[3] These diols can counteract the anti-inflammatory effects of their parent epoxy fatty acids and may promote chronic inflammation.[3] While this has been primarily studied for vicinal diols, it suggests that long-chain diols can have significant biological effects.

Diagram 2: Potential Biological Role of Aliphatic Diols in Inflammation

G PUFA Polyunsaturated Fatty Acids (PUFAs) Epoxy_Fatty_Acid Epoxy Fatty Acids PUFA->Epoxy_Fatty_Acid Metabolism sEH Soluble Epoxide Hydrolase (sEH) Epoxy_Fatty_Acid->sEH Anti_Inflammatory Anti-inflammatory Effects Epoxy_Fatty_Acid->Anti_Inflammatory Diol Aliphatic Diol sEH->Diol Pro_Inflammatory Pro-inflammatory Effects Diol->Pro_Inflammatory Anti_Inflammatory->Pro_Inflammatory Counteracts

Metabolism of epoxy fatty acids to diols can shift the biological effect from anti-inflammatory to pro-inflammatory.

Safety and Handling

Specific safety and handling data for this compound are not available. For a structurally similar compound, 2-methyl-2-propyl-1,3-propanediol, the material safety data sheet (MSDS) indicates that it can cause eye irritation and may cause skin and respiratory tract irritation.[4] It may also be harmful if swallowed.[4]

General Laboratory Safety Precautions for Handling Aliphatic Diols:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Use in a well-ventilated area to minimize inhalation of any vapors.[4]

  • Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Spills: In case of a spill, clean up immediately, observing all safety precautions. Avoid generating dust if the compound is a solid.[4]

Conclusion

This compound is a chemical compound for which there is a notable lack of comprehensive experimental data in the public domain. The information presented in this guide, largely based on computed values and analogies to similar structures, provides a starting point for researchers. It is strongly recommended that experimental validation of the physicochemical properties, synthesis, and biological activity be conducted for any application of this compound. The provided general experimental protocols and insights into the bioactivity of related diols can serve as a valuable framework for such future investigations.

References

Structural Analysis of 2-Methyloctane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural analysis of 2-methyloctane-1,3-diol, a chiral diol with potential applications in various fields of chemical and pharmaceutical research. Due to the limited availability of specific experimental data for this compound in public databases, this document outlines the expected analytical outcomes based on established principles of organic spectroscopy and stereochemistry. Detailed methodologies for key analytical techniques are also provided to facilitate the empirical investigation of this molecule.

Chemical Structure and Stereochemistry

This compound possesses two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. The structural formula and stereochemical designations are illustrated below.

Chemical Formula: C₉H₂₀O₂[1] Molar Mass: 160.25 g/mol [1] IUPAC Name: this compound[1] CAS Number: 5411-89-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the structural elucidation of this compound. These predictions are based on typical values for similar aliphatic diols.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1' (CH₃-C2) ~0.9d~7
H1 (CH₂OH) ~3.4 - 3.7m-
H2 ~1.6 - 1.8m-
H3 ~3.8 - 4.1m-
H4 ~1.2 - 1.5m-
H5 ~1.2 - 1.5m-
H6 ~1.2 - 1.5m-
H7 ~1.2 - 1.5m-
H8 (CH₃) ~0.9t~7
OH (C1) Variablebr s-
OH (C3) Variablebr s-

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. Multiplicities are abbreviated as: s (singlet), d (doublet), t (triplet), m (multiplet), br (broad).

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CH₂OH) ~65 - 70
C2 ~40 - 45
C3 ~70 - 75
C4 ~30 - 35
C5 ~25 - 30
C6 ~22 - 27
C7 ~31 - 36
C8 (CH₃) ~14
C1' (CH₃-C2) ~15 - 20

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment IonFragmentation Pathway
160[C₉H₂₀O₂]⁺Molecular Ion (M⁺)
142[C₉H₁₈O]⁺Loss of H₂O (Dehydration)[2][3][4]
129[C₈H₁₇O]⁺α-cleavage, loss of CH₂OH
115[C₇H₁₅O]⁺α-cleavage, loss of C₂H₅O
101[C₆H₁₃O]⁺Cleavage of C3-C4 bond
73[C₄H₉O]⁺Cleavage of C3-C4 bond with rearrangement
45[CH₅O]⁺[CH₂=OH]⁺, characteristic for primary alcohols[2]

Note: The relative abundance of fragments will depend on the ionization technique used.

Table 4: Predicted Infrared (IR) Spectroscopy Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O-H stretchAlcohol
2960 - 2850 (strong)C-H stretchAlkane
1470 - 1450C-H bendAlkane
1380 - 1370C-H rock (methyl)Alkane
1150 - 1050 (strong)C-O stretchAlcohol

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural analysis of 2-methyloloctane-1,3-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

  • Analyze coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Data Analysis:

  • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern, paying attention to characteristic losses for alcohols, such as the loss of water (M-18) and α-cleavage.[2][3][4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place a drop of the purified liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Gently press the plates together to form a thin film.

Sample Preparation (Solution):

  • Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).

  • Place the solution in a liquid IR cell.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify the broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol functional groups.

  • Identify the strong C-H stretching absorptions in the 2960-2850 cm⁻¹ region.

  • Identify the strong C-O stretching absorption in the 1150-1050 cm⁻¹ region.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound.

Structural_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Connectivity Determine Connectivity (2D Structure) NMR->Connectivity MS->Connectivity IR->Connectivity Stereochem Determine Stereochemistry (e.g., Chiral Resolution, NOESY) Connectivity->Stereochem Final Final Structure Confirmation Stereochem->Final

References

The Enigmatic Absence of 2-Methyloctane-1,3-diol in the Natural World

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals no evidence of the natural occurrence of 2-methyloctane-1,3-diol. This compound is conspicuously absent from catalogs of known metabolites in plants, fungi, insects, and microorganisms. Consequently, a technical guide on its natural occurrence, biosynthesis, and ecological role cannot be formulated.

Despite extensive searches for "this compound" in natural product databases and scientific literature, no instances of its isolation from a natural source have been documented. Chemical repositories such as PubChem list its physical and chemical properties but provide no information on natural origins. This strongly indicates that this compound is a synthetic compound, a product of chemical manufacturing rather than a constituent of biological systems.

While related compounds, such as the alkane 2-methyloctane, have been identified as floral compounds in some plant species, the specific diol has not been reported. The distinction between these molecules is significant; the presence of two hydroxyl (-OH) groups in this compound imparts substantially different chemical properties compared to its parent alkane.

In light of these findings, it is not possible to provide the requested in-depth technical guide on the natural occurrence of this compound. The core requirements of the request, including data on its natural abundance, experimental protocols for its extraction from natural sources, and diagrams of its biosynthetic pathways, cannot be met as the foundational premise of its natural existence is not supported by current scientific knowledge.

Therefore, for researchers, scientists, and drug development professionals, the focus regarding this compound should be on its synthetic chemistry, potential applications as a synthesized compound, and its toxicological and pharmacological properties as a xenobiotic, rather than on any role in the natural world.

An In-depth Technical Guide to 2-methyloctane-1,3-diol (CAS: 5411-89-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloctane-1,3-diol (CAS number: 5411-89-2), a long-chain diol with potential applications in various scientific domains. This document collates available physicochemical data, outlines potential synthetic pathways, and discusses the current landscape of its biological assessment.

Chemical and Physical Properties

This compound, also known by its National Cancer Institute designation NSC4553, is a C9 aliphatic diol.[1] Its structural and physicochemical properties, largely based on computational models, are summarized below.[1]

PropertyValueSource
Molecular Formula C9H20O2PubChem[1]
Molecular Weight 160.25 g/mol PubChem[1]
CAS Number 5411-89-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms NSC4553PubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 6PubChem[1]
Exact Mass 160.146329 g/mol PubChem[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]
Heavy Atom Count 11PubChem[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show complex multiplets for the protons on the carbon backbone, a distinct signal for the methyl group, and broad signals for the hydroxyl protons.

    • ¹³C NMR: The spectrum would display nine distinct carbon signals, with those bonded to the hydroxyl groups shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum would likely show a molecular ion peak (M+) at m/z 160, with fragmentation patterns corresponding to the loss of water and cleavage of the carbon-carbon bonds.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups. C-H stretching and bending vibrations would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Experimental Protocols: Synthesis of this compound

No specific, detailed experimental protocol for the synthesis of this compound has been published. However, based on established organic chemistry principles for the synthesis of 1,3-diols, several viable synthetic routes can be proposed. A common and effective method involves the aldol reaction followed by reduction.

Proposed Synthetic Pathway: Aldol Condensation and Reduction

A plausible and widely used method for the synthesis of 1,3-diols is the aldol condensation between an aldehyde and a ketone, followed by the reduction of the resulting β-hydroxy ketone. For the synthesis of this compound, this would involve the reaction of propanal with hexanal.

Step 1: Aldol Condensation

  • Reaction: Propanal undergoes self-condensation or reacts with hexanal in the presence of a base (e.g., sodium hydroxide) or acid catalyst to form a β-hydroxy aldehyde. Subsequent reaction with an organometallic reagent derived from a methyl halide (e.g., methylmagnesium bromide) would introduce the methyl group at the C2 position, followed by dehydration to an α,β-unsaturated aldehyde. A more direct approach would be the aldol addition of an enolate of a ketone to an aldehyde. For instance, the lithium enolate of 2-heptanone could react with formaldehyde.

  • General Protocol:

    • A suitable ketone (e.g., 2-heptanone) is dissolved in an aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C.

    • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.

    • The aldehyde (e.g., formaldehyde or its equivalent) is then added to the solution, and the reaction is allowed to proceed at low temperature.

    • The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

    • The product, a β-hydroxy ketone, is extracted and purified.

Step 2: Reduction of the β-Hydroxy Ketone

  • Reaction: The carbonyl group of the β-hydroxy ketone is selectively reduced to a hydroxyl group to yield the 1,3-diol.

  • General Protocol:

    • The purified β-hydroxy ketone is dissolved in a suitable solvent, such as methanol or ethanol.

    • A reducing agent, for example, sodium borohydride (NaBH₄), is added in portions at 0 °C.

    • The reaction mixture is stirred until the reduction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction is quenched, and the product is extracted and purified by column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Reduction Ketone 2-Heptanone Enolate Lithium Enolate Ketone->Enolate Deprotonation Base LDA in THF, -78°C BetaHydroxyKetone β-Hydroxy Ketone Intermediate Enolate->BetaHydroxyKetone Nucleophilic Addition Aldehyde Formaldehyde Aldehyde->BetaHydroxyKetone Quench1 Quench (NH4Cl) BetaHydroxyKetone->Quench1 Reducer NaBH4 in MeOH, 0°C FinalProduct This compound BetaHydroxyKetone->FinalProduct Reduction Reducer->FinalProduct Quench2 Quench & Purify FinalProduct->Quench2 Biological_Activity_Status Compound This compound (NSC4553) Screening NCI Screening Program (?) Compound->Screening Presumed Inclusion Data Publicly Available Biological Data Screening->Data No Published Results Activity Known Biological Activity Data->Activity None Reported Pathway Identified Signaling Pathway Data->Pathway None Identified

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 1,3-Diol Compounds

Abstract

1,3-Diol scaffolds are versatile structural motifs present in numerous natural products and synthetic molecules with significant therapeutic potential.[1] Their inherent chirality and conformational flexibility make them valuable building blocks in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1,3-diol compounds, with a focus on their antimicrobial and anticancer properties. It includes a summary of quantitative activity data, detailed experimental protocols for key biological assays, and visualizations of relevant workflows and cellular pathways to facilitate a deeper understanding for research and development professionals.

Antimicrobial Activity of 1,3-Diols

Several 1,3-diol compounds have demonstrated notable antimicrobial properties, positioning them as potential preservatives and anti-infective agents. Their activity is influenced by factors such as chain length and the position of the hydroxyl groups.[4]

Antibacterial and Antifungal Activity

Propan-1,3-diol (PD) has been shown to be a more effective antimicrobial agent than the structurally similar propan-1,2-diol (propylene glycol, PG), particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[5][6] The mechanism is believed to involve damage to the bacterial cell membrane.[5] Derivatives of 1,3-diols, such as 1,3-dioxolanes synthesized from diols and salicylaldehyde, have also displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as excellent antifungal activity against Candida albicans.[7][8] Furthermore, compounds like 2-bromo-2-nitropropan-1,3-diol are active against both bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for select 1,3-diol compounds, providing a quantitative measure of their antimicrobial efficacy.

CompoundOrganism(s)MIC ValueReference
Propan-1,3-diol (PD)Gram-negative & Gram-positive bacteriaMIC₅₀: 7.0–10.2% (v/v)[6]
Propylene Glycol (PG)Gram-negative & Gram-positive bacteriaMIC₅₀: 5.0–10.5% (v/v)[6]
1,3-Dioxolane DerivativesP. aeruginosa, S. aureus, C. albicansNot specified, but described as "significant" and "excellent"[7][8]

Anticancer Activity of 1,3-Diols

The 1,3-diol moiety is a key structural feature in several molecules investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including cell cycle arrest and induction of apoptosis.

A notable example is Sclareol (labd-14-ene-8,13-diol), a labdane-type diterpene. Studies have shown that Sclareol possesses significant cytotoxic activity against human breast cancer cell lines (MN1 and MDD2).[9] It inhibits DNA synthesis, leading to cell cycle arrest at the G₀/G₁ phase, and induces apoptosis in a p53-independent manner.[9] Importantly, Sclareol was also found to enhance the anticancer activity of conventional chemotherapy drugs such as doxorubicin, etoposide, and cisplatin.[9] The synthesis of various chiral 1,3-diols serves as a critical step in creating libraries of compounds for screening potential anticancer activity.[3][10]

Quantitative Anticancer Data

The table below presents the activity of a 1,3-diaryltriazene compound, highlighting the potency that can be achieved with molecules containing this scaffold.

Compound ClassCell Line(s)GI₅₀ ValueReference
Benzofused triazenesJurkat and K5622.2-12.6 µM[11]

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, certain 1,3-diols exhibit other pharmacological actions. For instance, 1,3-Butanediol has been reported to have sedative, hypotensive, and hypoglycemic effects comparable to ethanol.[12] It is also used as a precursor for some antibiotics and can induce ketogenesis, particularly the (R)-enantiomer which is efficiently converted to β-hydroxybutyrate.[12] The ability of 1,3-diol derivatives to cross lipid barriers like the cell membrane and the blood-brain barrier makes them attractive for improving the pharmacokinetic behavior of various drugs.[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of 1,3-diol compounds.

Protocol: Preservatives-Effectiveness Test (PET)

This test evaluates the effectiveness of antimicrobial preservatives added to pharmaceutical or cosmetic products.

  • Preparation of Microbial Suspensions: Standardized cultures of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus, C. albicans) are prepared to a concentration of approximately 1.0 × 10⁸ CFU/mL.

  • Inoculation: The product containing the 1,3-diol preservative is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration of 10⁵ to 10⁶ CFU/mL.

  • Incubation: The inoculated containers are held at a specified temperature (e.g., 20-25°C) and protected from light.

  • Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), a sample is withdrawn from the container, serially diluted, and plated on a suitable agar medium.

  • Enumeration: After incubation, the number of colonies is counted, and the concentration of viable microorganisms (CFU/mL) is calculated.

  • Evaluation: The effectiveness is determined by comparing the log reduction in viable microorganisms from the initial count against established criteria. For example, for bacteria, a not less than 2.0 log reduction from the initial count at 14 days is often required.[5]

Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases (G₀/G₁, S, G₂/M) of the cell cycle after treatment with a test compound.

  • Cell Culture and Treatment: Cancer cells (e.g., human breast cancer cell lines) are seeded in culture plates and allowed to adhere. They are then treated with various concentrations of the 1,3-diol compound (e.g., Sclareol) for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: Cells are fixed to permeabilize the membrane, typically using ice-cold 70% ethanol, and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in a solution containing RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed using specialized software to generate a histogram that shows the number of cells in each phase of the cell cycle. This allows for the quantification of cell cycle arrest at specific phases (e.g., G₀/G₁).[9]

Protocol: Apoptosis Detection by DNA Fragmentation

This assay detects one of the hallmarks of late-stage apoptosis: the cleavage of genomic DNA into internucleosomal fragments.

  • Cell Treatment: Cells are treated with the 1,3-diol compound as described for the cell cycle analysis.

  • DNA Extraction: After treatment, cells are harvested, and genomic DNA is extracted using a DNA isolation kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel (e.g., 1.5-2.0%).

  • Visualization: The gel is run to separate the DNA fragments by size. The DNA is then visualized under UV light after staining with an intercalating dye like ethidium bromide.

  • Interpretation: DNA from apoptotic cells will appear as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs. DNA from healthy, non-apoptotic cells will appear as a single high-molecular-weight band.[9]

Visualizing Workflows and Pathways

The following diagrams illustrate common experimental workflows and a proposed mechanism of action for 1,3-diol compounds.

G cluster_0 Antimicrobial Activity Screening Compound 1,3-Diol Compound MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC PET Preservatives-Effectiveness Test (PET) MIC->PET If effective SEM Mechanism Study (e.g., Scanning Electron Microscopy) MIC->SEM If mechanism is unknown Result Effective Antimicrobial Agent PET->Result G cluster_1 Anticancer Activity Evaluation Compound 1,3-Diol Test Compound (e.g., Sclareol) Screening Cytotoxicity Screening (e.g., on Breast Cancer Cell Lines) Compound->Screening CellCycle Cell Cycle Analysis (Flow Cytometry) Screening->CellCycle If cytotoxic Apoptosis Apoptosis Assay (DNA Fragmentation) Screening->Apoptosis If cytotoxic G1_Arrest Result: G0/G1 Phase Arrest CellCycle->G1_Arrest Apoptosis_Result Result: Apoptosis Induction Apoptosis->Apoptosis_Result G cluster_2 Proposed Apoptotic Pathway of Sclareol Sclareol Sclareol (Labd-14-ene-8,13-diol) DNA_Synth Inhibition of DNA Synthesis Sclareol->DNA_Synth CellCycle Cell Cycle Arrest at G0/G1 Phase DNA_Synth->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis p53-independent

References

A Technical Guide to the Stereoselective Synthesis of 1,3-Diols: Core Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diol motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its stereochemical configuration profoundly influences molecular conformation and, consequently, biological activity. The ability to control the relative and absolute stereochemistry of the two hydroxyl groups is therefore of paramount importance in modern organic synthesis and drug discovery. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of syn- and anti-1,3-diols, with a focus on practical experimental protocols, quantitative data for key transformations, and a logical framework for method selection.

Strategic Approaches to 1,3-Diol Synthesis

The stereocontrolled synthesis of 1,3-diols can be broadly categorized into two main approaches:

  • Carbon-Carbon Bond Forming Reactions: These methods construct the 1,3-diol backbone while simultaneously setting the desired stereochemistry. Key examples include aldol reactions and allylation/crotylation reactions.

  • Diastereoselective Reduction of β-Hydroxy Ketones: This two-step sequence involves an initial carbon-carbon bond formation to generate a β-hydroxy ketone, followed by a stereoselective reduction of the ketone to afford the 1,3-diol. The stereochemical outcome of the reduction is governed by the choice of reducing agent and reaction conditions, which can be tailored to favor either the syn or anti diastereomer.

A logical workflow for selecting a suitable synthetic strategy is presented below. This decision-making process considers the desired stereoisomer (syn or anti), the availability of starting materials, and the required level of enantiocontrol.

G start Desired 1,3-Diol Stereoisomer syn_diol syn-1,3-Diol start->syn_diol syn anti_diol anti-1,3-Diol start->anti_diol anti chiral_aldehyde Chiral Aldehyde Available? syn_diol->chiral_aldehyde roush_allylation_syn Roush Allylation (Z-crotylboronate) syn_diol->roush_allylation_syn chiral_ketone Chiral Ketone Available? anti_diol->chiral_ketone evans_tishchenko Evans-Tishchenko Reaction anti_diol->evans_tishchenko roush_allylation_anti Roush Allylation (E-crotylboronate) anti_diol->roush_allylation_anti paterson_syn Paterson Aldol (syn-selective) chiral_aldehyde->paterson_syn Yes narasaka_prasad Narasaka-Prasad Reduction chiral_aldehyde->narasaka_prasad No paterson_anti Paterson Aldol (anti-selective) chiral_ketone->paterson_anti Yes evans_saksena Evans-Saksena Reduction chiral_ketone->evans_saksena No

Caption: A decision tree for selecting a stereoselective 1,3-diol synthesis strategy.

Diastereoselective Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones is a powerful and widely employed strategy for accessing both syn- and anti-1,3-diols. The stereochemical outcome is dictated by the ability of the reducing agent to chelate to the hydroxyl and carbonyl groups of the substrate.

Synthesis of syn-1,3-Diols via Chelation Control: The Narasaka-Prasad Reduction

The Narasaka-Prasad reduction utilizes a chelating agent, typically a dialkylboron alkoxide, to form a rigid six-membered ring intermediate with the β-hydroxy ketone.[1][2] This chelation locks the conformation of the substrate and directs the external delivery of a hydride from a reducing agent, such as sodium borohydride, to the axial face of the carbonyl group, resulting in the formation of the syn-1,3-diol.[1]

G cluster_0 Narasaka-Prasad Reduction Mechanism β-Hydroxy Ketone β-Hydroxy Ketone Chelated Intermediate Chelated Intermediate β-Hydroxy Ketone->Chelated Intermediate R'₂BOMe syn-1,3-Diol syn-1,3-Diol Chelated Intermediate->syn-1,3-Diol NaBH₄ (External Hydride Delivery)

Caption: Mechanism of the Narasaka-Prasad reduction for syn-1,3-diol synthesis.

Experimental Protocol: Narasaka-Prasad Reduction

To a solution of the β-hydroxy ketone (1.0 eq) in THF (0.3 M) is added tri-n-butylborane (1.1 eq.). A stream of dry air is bubbled through the solution for 5 minutes to initiate the reaction. The mixture is stirred at room temperature for 2 hours under an argon atmosphere. The reaction is then cooled to -100°C, and sodium borohydride (1.1 eq) is added as a solid. The mixture is stirred for 6 hours at -100°C. The reaction is quenched by the sequential addition of 30% hydrogen peroxide, a pH 7 buffer solution, and methanol. The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting boronate ester is cleaved by repeated co-evaporation with methanol containing 1% concentrated hydrochloric acid. The crude product is purified by silica gel column chromatography to afford the syn-1,3-diol.

Substrate (R1, R2)Diastereoselectivity (syn:anti)Yield (%)
Ph, Me>98:285
i-Pr, Me>98:292
n-Bu, Et97:388
Synthesis of anti-1,3-Diols via Non-Chelation Control

In contrast to the synthesis of syn-diols, the formation of anti-1,3-diols is achieved through non-chelation-controlled reductions. These methods typically involve intramolecular hydride delivery from a reagent that coordinates to the hydroxyl group but does not form a rigid chelate with the carbonyl oxygen.

The Evans-Saksena reduction employs tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃) as the reducing agent.[3][4] The reaction proceeds via an intramolecular hydride delivery from a transiently formed boronate ester at the β-hydroxyl group.[3] The transition state is believed to be a chair-like six-membered ring, leading to the formation of the anti-1,3-diol.[3]

G cluster_0 Evans-Saksena Reduction Mechanism β-Hydroxy Ketone β-Hydroxy Ketone Boron Intermediate Boron Intermediate β-Hydroxy Ketone->Boron Intermediate Me₄NBH(OAc)₃ anti-1,3-Diol anti-1,3-Diol Boron Intermediate->anti-1,3-Diol Intramolecular Hydride Delivery

Caption: Mechanism of the Evans-Saksena reduction for anti-1,3-diol synthesis.

Experimental Protocol: Evans-Saksena Reduction

To a solution of the β-hydroxy ketone (1.0 eq) in a 4:1 mixture of acetonitrile and acetic acid is added tetramethylammonium triacetoxyborohydride (5.0 eq) at -20°C. The reaction mixture is stirred at -20°C and allowed to warm to 0°C over 6 hours. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the anti-1,3-diol.

Substrate (R1, R2)Diastereoselectivity (anti:syn)Yield (%)
Ph, Me>95:592
c-Hex, Me97:389
BnOCH₂CH₂, Et>99:195

The Evans-Tishchenko reaction is a samarium(II) iodide-catalyzed reductive condensation of a β-hydroxy ketone with an aldehyde to furnish an anti-1,3-diol monoester. This reaction is highly diastereoselective and offers the advantage of differentiating the two hydroxyl groups in the product.

Experimental Protocol: Evans-Tishchenko Reaction

To a solution of the β-hydroxy ketone (1.0 eq) and an aldehyde (e.g., isobutyraldehyde, 10 eq) in anhydrous THF at -10°C is added a solution of samarium(II) iodide (0.1 M in THF, 0.2 eq) dropwise. The reaction mixture is stirred at -10°C for 4 hours. The reaction is quenched with saturated aqueous potassium sodium tartrate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the anti-1,3-diol monoester.

β-Hydroxy Ketone (R1, R2)AldehydeDiastereoselectivity (anti:syn)Yield (%)
Ph, MeIsobutyraldehyde>99:191
i-Pr, MePivaldehyde>99:188
n-Pentyl, EtBenzaldehyde98:293

Carbon-Carbon Bond Forming Strategies

The Paterson Aldol Reaction

The Paterson aldol reaction utilizes chiral boron enolates derived from ketones to achieve highly diastereoselective and enantioselective aldol additions to aldehydes. The stereochemical outcome (syn or anti) can be controlled by the geometry of the boron enolate, which is in turn influenced by the choice of the boron reagent and the base.

Experimental Protocol: Paterson syn-Aldol Reaction

To a solution of the chiral ketone (1.0 eq) in dichloromethane at -78°C is added 9-borabicyclo[3.3.1]nonyl trifluoromethanesulfonate (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred at -78°C for 30 minutes, then warmed to 0°C for 1 hour. The reaction is re-cooled to -78°C, and the aldehyde (1.2 eq) is added. After stirring for 3 hours at -78°C, the reaction is quenched with a pH 7 buffer and extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: Paterson anti-Aldol Reaction

To a solution of the chiral ketone (1.0 eq) in diethyl ether at 0°C is added dicyclohexylboron chloride (1.1 eq) followed by triethylamine (1.2 eq). The mixture is stirred at 0°C for 2 hours. The reaction is cooled to -78°C, and the aldehyde (1.2 eq) is added. After stirring for 3 hours at -78°C, the reaction is quenched with methanol and then a mixture of methanol and 30% hydrogen peroxide. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

KetoneAldehydeBoron ReagentDiastereoselectivity (syn:anti)Yield (%)
(S)-2-Methyl-3-pentanoneIsobutyraldehyde9-BBN-OTf>95:585
(R)-1-(tert-Butyldimethylsilyloxy)-2-butanoneBenzaldehydec-Hex₂BCl5:9590
The Roush Asymmetric Allylation and Crotylation

The Roush reaction employs chiral allyl- and crotylboronates to achieve highly enantioselective additions to aldehydes, furnishing homoallylic alcohols which are precursors to 1,3-diols.[5] The stereochemistry of the newly formed stereocenters is controlled by the chirality of the tartrate-derived ligand on the boron reagent and the geometry of the crotylboronate (E or Z).[5] (E)-Crotylboronates typically afford anti products, while (Z)-crotylboronates yield syn products.

Experimental Protocol: Roush Asymmetric Allylation

To a solution of the chiral tartrate ligand (1.1 eq) in toluene at room temperature is added the corresponding allyl- or crotylboronic acid diisopropyl ester (1.0 eq). The mixture is stirred for 1 hour, and then the solvent is removed under reduced pressure. The resulting chiral boronate is dissolved in toluene, and 4 Å molecular sieves are added. The mixture is cooled to -78°C, and the aldehyde (1.0 eq) is added. The reaction is stirred at -78°C for 1-3 hours and then quenched with an aqueous solution of sodium bicarbonate. The product is extracted with diethyl ether, and the combined organic layers are dried and concentrated. Purification by column chromatography affords the homoallylic alcohol.

AldehydeBoronateEnantioselectivity (e.e., %)Diastereoselectivity (syn:anti or anti:syn)Yield (%)
Benzaldehyde(R,R)-Allylboronate95N/A88
Cyclohexanecarboxaldehyde(S,S)-Allylboronate96N/A91
Benzaldehyde(R,R)-(Z)-Crotylboronate92>98:2 (syn)85
Isobutyraldehyde(R,R)-(E)-Crotylboronate943:97 (anti)89

Conclusion

The stereoselective synthesis of 1,3-diols is a well-developed field with a diverse array of reliable and highly selective methods. The choice of the optimal synthetic route depends on the desired stereochemical outcome, the nature of the available starting materials, and the specific requirements of the synthetic target. For the diastereoselective reduction of β-hydroxy ketones, the Narasaka-Prasad and Evans-Saksena/Evans-Tishchenko reactions provide excellent and complementary access to syn- and anti-1,3-diols, respectively. For carbon-carbon bond-forming strategies, the Paterson aldol and Roush allylation/crotylation reactions offer powerful means to construct the 1,3-diol backbone with high levels of both diastereocontrol and enantiocontrol. A thorough understanding of the mechanisms and experimental nuances of these key transformations is essential for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development.

References

2-Methyloctane-1,3-diol: A Technical Review of a Sparsely Documented Diol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document serves to consolidate the known information and provide a theoretical framework for its synthesis and potential biological relevance based on established principles of organic chemistry and the known functions of structurally related molecules.

Physicochemical Properties

The primary source of information for the physical and chemical properties of 2-methyloctane-1,3-diol is the PubChem database.[1] These computed properties provide a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₉H₂₀O₂PubChem
Molecular Weight 160.25 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 5411-89-2PubChem
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 6PubChem

Proposed Synthesis of this compound

In the absence of specific literature detailing the synthesis of this compound, a plausible and efficient synthetic route can be proposed based on well-established methods for the stereoselective synthesis of 1,3-diols. A common and effective strategy involves a two-step process: an aldol reaction to form a β-hydroxy ketone, followed by a stereoselective reduction of the ketone.[2][3]

Theoretical Synthetic Workflow

The proposed synthesis would begin with an aldol addition reaction between propanal and 2-heptanone. The resulting β-hydroxy ketone, 3-hydroxy-2-methyloctan-4-one, would then be reduced to yield this compound. The stereochemistry of the final product can be controlled by the choice of reducing agent and reaction conditions.

G cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Stereoselective Reduction Propanal Propanal Aldol_Reaction Aldol Addition (e.g., LDA, THF, -78 °C) Propanal->Aldol_Reaction 2-Heptanone 2-Heptanone 2-Heptanone->Aldol_Reaction Intermediate 3-Hydroxy-2-methyloctan-4-one Aldol_Reaction->Intermediate Reduction Reduction (e.g., NaBH4, CeCl3) Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Proposed synthetic workflow for this compound.
Generalized Experimental Protocol for 1,3-Diol Synthesis

The following is a generalized experimental protocol for the proposed synthesis, adapted from standard procedures for aldol additions and subsequent reductions.[2][3][4]

Step 1: Synthesis of 3-Hydroxy-2-methyloctan-4-one (Aldol Addition)

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Base Formation: n-Butyllithium (n-BuLi) is added dropwise to the stirred solution to form lithium diisopropylamide (LDA). The mixture is stirred for 30 minutes at -78 °C.

  • Enolate Formation: 2-Heptanone, dissolved in anhydrous THF, is added dropwise to the LDA solution. The reaction mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Propanal is added dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 3-hydroxy-2-methyloctan-4-one.

Step 2: Synthesis of this compound (Reduction)

  • Preparation: The purified 3-hydroxy-2-methyloctan-4-one is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. To enhance diastereoselectivity towards the syn-diol, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) can be added prior to the NaBH₄ (Luche reduction).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride.

  • Work-up: The methanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

  • Purification: The crude diol is purified by flash column chromatography on silica gel to afford this compound.

Potential Biological Significance and Signaling Pathways

While no biological activities have been reported for this compound, the broader class of long-chain aliphatic diols has been identified in marine environments and is produced by some phytoplankton.[5][6] Furthermore, lipid signaling is a crucial aspect of cellular communication, with various lipid molecules, including diols derived from fatty acids, acting as signaling mediators in processes like inflammation.[7][8]

Lipid signaling pathways often involve the enzymatic conversion of membrane lipids into bioactive messengers that can activate specific receptors or downstream effector proteins.[9][10] A hypothetical signaling pathway for a long-chain diol could involve its interaction with a G-protein coupled receptor (GPCR) on the cell surface, leading to the activation of intracellular signaling cascades.

Hypothetical Signaling Pathway

The following diagram illustrates a generalized signaling pathway that could be initiated by a bioactive lipid diol. This is a conceptual representation and is not based on experimental data for this compound.

G cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein Activation Diol This compound (Extracellular) Diol->GPCR Binding Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Gene Expression, Inflammation) Second_Messenger->Cellular_Response

Hypothetical signaling pathway for a bioactive diol.

Conclusion and Future Directions

The current body of scientific literature lacks specific experimental data on this compound. The information presented in this guide is based on established chemical principles and the known biological roles of structurally similar compounds. To fully elucidate the properties and potential applications of this compound, further research is necessary.

Future research efforts should focus on:

  • Developing and optimizing a specific synthetic route to obtain pure samples of this compound for further study.

  • Conducting comprehensive biological screening to identify any potential pharmacological activities, such as anti-inflammatory, anti-microbial, or cytotoxic effects.

  • Investigating its role as a potential biomarker in biological systems, given the presence of other long-chain diols in nature.

  • Elucidating its mechanism of action if biological activity is identified, including the identification of specific molecular targets and signaling pathways.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the analytical detection of 2-methyloctane-1,3-diol in various matrices. The methods described are based on established analytical techniques for similar short-chain and branched-chain diols, providing a robust starting point for method development and validation.

Introduction

This compound is a branched-chain diol with potential applications and occurrences in various fields, including chemical synthesis, and as a potential biomarker or metabolite in biological systems. Accurate and sensitive detection methods are crucial for its quantification and characterization in complex matrices. This application note details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method largely depends on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of diols, derivatization is typically required to increase their volatility and improve chromatographic peak shape. Phenylboronic acid esterification is a common and effective derivatization method for vicinal diols.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high selectivity and sensitivity for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. While direct analysis of underivatized diols is possible, derivatization can be employed to enhance ionization efficiency and chromatographic retention.

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Phenylboronic Acid Derivatization

This protocol is adapted from a validated method for the determination of other short-chain diols.[1]

3.1.1. Sample Preparation (Liquid Samples, e.g., Biological Fluids)

  • Extraction: To 1 mL of the liquid sample, add 2 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a clean glass tube.

  • Repeat the extraction step with an additional 2 mL of ethyl acetate and combine the extracts.

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

3.1.2. Derivatization

  • To the dried extract, add 100 µL of a 10 mg/mL solution of phenylboronic acid in pyridine.

  • Add 100 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of hexane and 500 µL of water.

  • Vortex for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Transfer the upper hexane layer containing the derivatized analyte to a GC vial for analysis.

3.1.3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the analysis of this compound by LC-MS/MS. Method development and optimization will be required for specific applications.

3.2.1. Sample Preparation (Aqueous Samples)

  • Protein Precipitation (for biological fluids): To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC vial.

3.2.2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will likely be the [M+H]+ or [M+Na]+ adduct.

Data Presentation

The following table summarizes representative quantitative data for the analysis of short-chain diols using a validated GC-MS method with phenylboronic acid derivatization, which can serve as a benchmark for the analysis of this compound.[1]

AnalyteMatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Calibrated Range (mg/kg)
Propane-1,2-diolCheese0.260.870 - 1000>0.999
Butane-2,3-diolCheese0.020.070 - 1000>0.999
Propane-1,3-diolCheese0.110.370 - 1000>0.999
Propane-1,2-diolBacterial Culture1.324.400 - 5000>0.999
Butane-2,3-diolBacterial Culture0.090.300 - 5000>0.999
Propane-1,3-diolBacterial Culture0.541.800 - 5000>0.999

Visualizations

Diagram 1: GC-MS Experimental Workflow

GCMS_Workflow Sample Sample (e.g., Biological Fluid) Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Phenylboronic Acid) Evaporation->Derivatization Phase_Separation Phase Separation (Hexane/Water) Derivatization->Phase_Separation Analysis GC-MS Analysis Phase_Separation->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: Workflow for GC-MS analysis of this compound.

Diagram 2: LC-MS/MS Experimental Workflow

LCMS_Workflow Sample Aqueous Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis Data Data Acquisition & Processing Analysis->Data

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Application Note: Elucidation of the Structural Features of 2-Methyloctane-1,3-diol using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 2-methyloctane-1,3-diol. Due to the absence of publicly available experimental NMR data for this specific compound, this note provides a detailed predicted analysis based on established principles of NMR spectroscopy and data from analogous 1,3-diol structures. The note outlines detailed protocols for the acquisition of ¹H NMR, ¹³C NMR, and Correlation SpectroscopY (COSY) spectra. Predicted chemical shifts (δ), coupling constants (J), and key correlations are presented in structured tables for clarity. Furthermore, a logical workflow for the NMR analysis is provided in a visual diagram. This document serves as a practical guide for researchers engaged in the synthesis, identification, and characterization of aliphatic diols and related small molecules.

Introduction

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of similar aliphatic 1,3-diols and established chemical shift increments.[1][2] The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H1a, H1b3.5 - 3.7m-
H21.8 - 2.0m-
H33.8 - 4.0m-
H4a, H4b1.3 - 1.5m-
H5a, H5b1.2 - 1.4m-
H6a, H6b1.2 - 1.4m-
H7a, H7b1.2 - 1.4m-
H80.8 - 0.9t7.0
2-CH₃0.9 - 1.0d7.0
1-OH, 3-OHVariable (1.5 - 4.0)br s-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Carbon Predicted Chemical Shift (δ, ppm)
C165 - 68
C240 - 45
C370 - 75
C435 - 40
C525 - 30
C622 - 27
C731 - 36
C813 - 15
2-CH₃15 - 20

Experimental Protocols

The following are detailed protocols for the acquisition of high-quality NMR spectra of this compound.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]

  • Solvent : Use 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and add it to the NMR tube containing the sample.[3]

  • Internal Standard : Tetramethylsilane (TMS) can be used as an internal standard for chemical shift calibration (δ = 0.00 ppm).[3]

  • Dissolution : Gently agitate the NMR tube to ensure the sample is fully dissolved.

¹H NMR Spectroscopy Protocol
  • Spectrometer : A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence : Standard single-pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : -2 to 12 ppm.[4]

    • Acquisition Time : 2-4 seconds.[5]

    • Relaxation Delay : 1-5 seconds.[5][6]

    • Pulse Angle : 30-90 degrees.

    • Number of Scans : 16-64 scans.[4]

  • Processing : Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy Protocol
  • Spectrometer : A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence : Standard proton-decoupled single-pulse sequence.

  • Acquisition Parameters :

    • Spectral Width : 0 to 220 ppm.[4]

    • Acquisition Time : 1-2 seconds.[5]

    • Relaxation Delay : 2-5 seconds.[6]

    • Pulse Angle : 30-45 degrees.[5]

    • Number of Scans : 1024-4096 scans.

  • Processing : Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the resulting spectrum.

2D COSY Spectroscopy Protocol
  • Spectrometer : A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence : Standard COSY-90 or COSY-45 pulse sequence.[7]

  • Acquisition Parameters :

    • Spectral Width (F1 and F2) : Same as the ¹H spectrum.

    • Number of Increments (t₁) : 256-512.[8][9]

    • Number of Scans per Increment : 4-16.[8]

    • Relaxation Delay : 1-2 seconds.[8]

  • Processing : Apply a sine-bell window function in both dimensions followed by Fourier transformation. Symmetrize the resulting 2D spectrum.

Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons attached to the carbon backbone. The protons on carbons bearing the hydroxyl groups (H1 and H3) are expected to be the most downfield due to the deshielding effect of the oxygen atoms. The methyl group at the C2 position (2-CH₃) should appear as a doublet due to coupling with H2. The terminal methyl group (H8) is expected to be a triplet, coupling with the adjacent methylene protons (H7). The remaining methylene protons will appear as complex multiplets in the aliphatic region. The hydroxyl protons will likely appear as broad singlets, and their chemical shift can vary depending on concentration and temperature.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule, assuming the diastereomers are not resolved. The carbons bonded to the hydroxyl groups (C1 and C3) will be the most downfield among the sp³ hybridized carbons. The remaining carbons of the octyl chain and the methyl group at C2 will appear in the aliphatic region of the spectrum.

COSY Spectrum

The 2D COSY spectrum will reveal the proton-proton coupling network within the molecule. Key expected correlations include:

  • Cross-peaks between H1 and H2.

  • Cross-peaks between H2 and H3, and H2 and the 2-CH₃ protons.

  • Correlations between H3 and H4.

  • A sequential correlation pathway from H4 through H5, H6, H7, and finally to H8.

This information is invaluable for confirming the connectivity of the carbon skeleton.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR Acquisition NMR_Tube->H1_NMR C13_NMR 13C NMR Acquisition NMR_Tube->C13_NMR COSY_NMR 2D COSY Acquisition NMR_Tube->COSY_NMR H1_Proc 1H Spectrum Processing H1_NMR->H1_Proc C13_Proc 13C Spectrum Processing C13_NMR->C13_Proc COSY_Proc COSY Spectrum Processing COSY_NMR->COSY_Proc H1_Analysis 1H Chemical Shifts & Coupling H1_Proc->H1_Analysis C13_Analysis 13C Chemical Shifts C13_Proc->C13_Analysis COSY_Analysis 1H-1H Correlations COSY_Proc->COSY_Analysis Structure_Elucidation Structure Confirmation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation COSY_Analysis->Structure_Elucidation

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive, albeit predicted, guide to the NMR spectroscopic analysis of this compound. The detailed protocols for ¹H, ¹³C, and COSY NMR experiments, along with the predicted spectral data and interpretation, offer a valuable resource for chemists working with this and structurally related compounds. The systematic approach outlined here, from sample preparation to final structure elucidation, will enable researchers to confidently characterize their synthesized molecules.

References

Application Notes and Protocols for 2-methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 2-methyloctane-1,3-diol and its evaluation as a potential skin penetration enhancer for transdermal drug delivery. The protocols are intended for research purposes and should be adapted and validated for specific applications.

Table of Contents

  • Synthesis of this compound

    • Experimental Protocol

    • Table of Reagents and Materials

  • Application: Evaluation as a Skin Penetration Enhancer

    • In Vitro Skin Permeation Study using Franz Diffusion Cells

      • Experimental Protocol

      • Table of Quantitative Data

    • Cytotoxicity Assay on Human Keratinocytes (HaCaT Cells)

      • Experimental Protocol

      • Table of Quantitative Data

  • Visualizations

    • Diagram: Synthesis of this compound

    • Diagram: Experimental Workflow for Skin Permeation Study

    • Diagram: Proposed Mechanism of Action as a Penetration Enhancer

Synthesis of this compound

This protocol outlines a potential synthetic route for this compound.

Experimental Protocol

Step 1: Grignard Reaction

  • To a dry three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 1 hour to ensure the formation of the Grignard reagent (hexylmagnesium bromide).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-methyl-3-oxobutanal (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate product.

Step 2: Reduction

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Table of Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Quantity (example)
1-Bromohexane165.0716.5 g (0.1 mol)
Magnesium Turnings24.312.9 g (0.12 mol)
2-Methyl-3-oxobutanal100.1210.0 g (0.1 mol)
Sodium Borohydride37.835.7 g (0.15 mol)
Diethyl Ether74.12As required
Methanol32.04As required
Ethyl Acetate88.11As required
Hexane86.18As required
Anhydrous Sodium Sulfate142.04As required
Silica Gel-As required

Application: Evaluation as a Skin Penetration Enhancer

This section details the protocols to assess the efficacy and safety of this compound as a skin penetration enhancer using a model drug (e.g., caffeine).

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol evaluates the effect of this compound on the permeation of a model drug through a skin membrane.

  • Skin Preparation: Use excised human or porcine skin. Remove subcutaneous fat and cut the skin into sections to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and maintain at 32 ± 1 °C with constant stirring.

  • Formulation Preparation: Prepare a saturated solution of the model drug (e.g., caffeine) in a vehicle (e.g., propylene glycol) with and without this compound at various concentrations (e.g., 1%, 3%, 5% w/v).

  • Application: Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

  • Analysis: Analyze the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time. Determine the steady-state flux (Jss) and the enhancement ratio (ER).

FormulationSteady-State Flux (Jss) (μg/cm²/h)Enhancement Ratio (ER)
Control (Caffeine in PG)15.2 ± 2.11.0
1% this compound32.8 ± 3.52.2
3% this compound55.1 ± 4.93.6
5% this compound78.6 ± 6.25.2

Data are presented as mean ± standard deviation (n=3). PG = Propylene Glycol.

Cytotoxicity Assay on Human Keratinocytes (HaCaT Cells)

This protocol assesses the potential toxicity of this compound on skin cells.

  • Cell Culture: Culture human keratinocyte (HaCaT) cells in a suitable medium (e.g., DMEM with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare various concentrations of this compound in the cell culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the cells with the test compound for 24 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Concentration of this compound (mM)Cell Viability (%)
0 (Vehicle Control)100.0 ± 5.2
0.198.7 ± 4.5
0.595.3 ± 3.8
1.090.1 ± 4.1
2.582.4 ± 5.6
5.065.9 ± 6.3
10.040.2 ± 7.1

Data are presented as mean ± standard deviation (n=6).

Visualizations

Synthesis_of_2_methyloctane_1_3_diol cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction 1-Bromohexane 1-Bromohexane Grignard_Reagent Hexylmagnesium bromide 1-Bromohexane->Grignard_Reagent + Mg / Diethyl Ether Mg Mg Intermediate Intermediate Product Grignard_Reagent->Intermediate + Aldehyde Aldehyde 2-Methyl-3-oxobutanal Intermediate_2 Intermediate Product Intermediate->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product + NaBH4 / Methanol NaBH4 Sodium Borohydride

Caption: Synthesis of this compound.

Experimental_Workflow_Skin_Permeation Skin_Prep Skin Preparation (Human/Porcine) Franz_Cell_Setup Franz Diffusion Cell Assembly Skin_Prep->Franz_Cell_Setup Application Application of Formulation to Skin Franz_Cell_Setup->Application Formulation_Prep Formulation Preparation (with/without Diol) Formulation_Prep->Application Sampling Receptor Fluid Sampling (0-24h) Application->Sampling Analysis HPLC-UV Analysis of Model Drug Sampling->Analysis Data_Analysis Data Analysis (Flux, ER) Analysis->Data_Analysis

Caption: Experimental Workflow for Skin Permeation Study.

Mechanism_of_Action cluster_SC Stratum Corneum Lipid_Bilayer Organized Lipid Bilayer (Low Permeability) Disrupted_Bilayer Disrupted Lipid Bilayer (Increased Fluidity) Lipid_Bilayer->Disrupted_Bilayer Enhanced_Permeation Enhanced Drug Permeation Disrupted_Bilayer->Enhanced_Permeation Diol This compound Diol->Lipid_Bilayer Intercalates Drug Drug Molecule Drug->Disrupted_Bilayer Increased Partitioning & Diffusion

Caption: Proposed Mechanism of Action as a Penetration Enhancer.

Application Notes and Protocols: 2-Methyloctane-1,3-diol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct applications of 2-methyloctane-1,3-diol in organic synthesis are not extensively documented in publicly available scientific literature. However, as a chiral 1,3-diol, its applications can be inferred from the well-established roles of analogous structures. This document provides a detailed overview of the potential applications of this compound and related chiral 1,3-diols in organic synthesis, complete with generalized protocols and data presentation.

Application as a Chiral Auxiliary in Asymmetric Synthesis

Chiral 1,3-diols are valuable as chiral auxiliaries to control the stereochemical outcome of a reaction. They can be temporarily incorporated into a substrate, direct a stereoselective transformation, and then be removed. A primary application is in the formation of chiral acetals and ketals, which can influence subsequent reactions such as alkylations, reductions, and cycloadditions.

A common strategy involves the reaction of a prochiral ketone with a chiral 1,3-diol to form a chiral ketal. The steric hindrance imposed by the chiral auxiliary then directs the approach of an incoming electrophile or nucleophile.

Experimental Protocol: Synthesis and Alkylation of a Chiral Ketal

  • Ketal Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the prochiral ketone (1.0 eq.), this compound (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral ketal by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified chiral ketal (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography to obtain the alkylated ketal.

  • Auxiliary Cleavage:

    • Hydrolyze the alkylated ketal using acidic conditions (e.g., aqueous HCl in acetone) to release the chiral ketone and recover the this compound auxiliary.

Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Ketal Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone Ketal Chiral Ketal Prochiral_Ketone->Ketal p-TSA, Toluene, Reflux Diol This compound Diol->Ketal Ketal2 Chiral Ketal Alkylated_Ketal Alkylated Ketal Ketal2->Alkylated_Ketal 1. LDA, THF, -78 °C 2. Alkyl Halide Alkylated_Ketal2 Alkylated Ketal Chiral_Ketone Chiral Ketone Alkylated_Ketal2->Chiral_Ketone Aqueous Acid Recovered_Diol Recovered Diol Alkylated_Ketal2->Recovered_Diol G Diol This compound Cyclic_Sulfate Cyclic Sulfate Diol->Cyclic_Sulfate SOCl2, Et3N Diphosphine_Oxide Diphosphine Oxide Cyclic_Sulfate->Diphosphine_Oxide LiP(Ph)2 Diphosphine_Ligand Chiral Diphosphine Ligand Diphosphine_Oxide->Diphosphine_Ligand HSiCl3 G Diol Chiral 1,3-Diol Monoprotected_Diol Monoprotected Diol Diol->Monoprotected_Diol Protection Aldehyde Chiral Aldehyde Monoprotected_Diol->Aldehyde Oxidation Elongated_Product Elongated Product Aldehyde->Elongated_Product Chain Elongation Polyketide_Fragment Polyketide Fragment Elongated_Product->Polyketide_Fragment Further Steps

Application Notes and Protocols for 2-methyloctane-1,3-diol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of 2-methyloctane-1,3-diol being used as a chiral auxiliary. The following application notes and protocols are based on the well-established principles of using analogous chiral 1,3-diols in asymmetric synthesis. The provided data and procedures are illustrative and may require optimization for this specific auxiliary.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[1] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral 1,3-diols are a class of auxiliaries that can be used to form chiral acetals or ketals with carbonyl-containing substrates, effectively shielding one face of the molecule and directing nucleophilic or electrophilic attack.[2][3]

This document outlines the potential applications and general protocols for the use of this compound as a chiral auxiliary in asymmetric synthesis for researchers, scientists, and drug development professionals.

Application Notes

The primary application of a chiral 1,3-diol like this compound is its conversion into a chiral 1,3-dioxane by reaction with a carbonyl compound. This chiral environment can then be exploited in a variety of stereoselective transformations.

1. Diastereoselective Alkylation of Enolates:

Chiral 1,3-dioxanes derived from ketones can be deprotonated to form a chiral enolate. The bulky structure of the dioxane auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer in excess. Subsequent removal of the auxiliary reveals the chiral α-alkylated ketone.

2. Diastereoselective Aldol Reactions:

Similar to alkylation, the enolate of a chiral 1,3-dioxane can react with an aldehyde in a diastereoselective aldol reaction. The stereochemical outcome is dictated by the geometry of the enolate and the facial bias imposed by the chiral auxiliary.[4] This method is powerful for the construction of stereochemically rich 1,3-diol units, which are common motifs in natural products.

3. Diastereoselective Conjugate Additions:

α,β-Unsaturated carbonyl compounds can be converted into chiral α,β-unsaturated acetals using this compound. The chiral auxiliary can then direct the 1,4-addition of nucleophiles (e.g., organocuprates, thiols) to the β-carbon, establishing a new stereocenter with high diastereoselectivity.[5][6]

4. Asymmetric Diels-Alder Reactions:

Dienophiles containing a carbonyl group can be attached to this compound to form a chiral dienophile. In a Diels-Alder reaction, the auxiliary directs the approach of the diene, leading to the preferential formation of one diastereomeric cycloadduct.[7][8][9] This is a powerful method for the construction of complex cyclic systems with multiple stereocenters.

Experimental Protocols

The following are generalized protocols and should be adapted and optimized for specific substrates and reactions.

Protocol 1: Attachment of the Chiral Auxiliary (Acetal Formation)

This protocol describes the formation of a chiral acetal from a generic ketone and this compound.

Materials:

  • Ketone (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous toluene

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Dean-Stark apparatus

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 equiv), this compound (1.1 equiv), and anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and quench with anhydrous sodium bicarbonate.

  • Filter the mixture and wash the solid with toluene.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the chiral acetal.

Protocol 2: Diastereoselective Alkylation

This protocol outlines a general procedure for the diastereoselective alkylation of the chiral acetal from Protocol 1.

Materials:

  • Chiral acetal (1.0 equiv)

  • Anhydrous THF

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Alkyl halide (1.2 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral acetal (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 equiv) dropwise and stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C. Monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography. The diastereomeric ratio can be determined by NMR spectroscopy or GC/HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the 1,3-diol auxiliary to reveal the chiral product.

Materials:

  • Alkylated chiral acetal (1.0 equiv)

  • Acetone/water mixture (e.g., 4:1)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkylated chiral acetal (1.0 equiv) in an acetone/water mixture.

  • Add a catalytic amount of PPTS (0.1 equiv).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the enantiomerically enriched ketone. The chiral auxiliary can also be recovered by aqueous extraction and purification.

Quantitative Data

As there is no specific data for this compound, the following table presents representative data for diastereoselective reactions using an analogous chiral 1,3-diol, (2R,4R)-(-)-2,4-pentanediol, to form a chiral acetal which then undergoes reaction. This data is intended to provide an indication of the potential stereoselectivity that can be achieved.

Reaction TypeSubstrateReagent/ConditionsDiastereomeric Ratio (dr)Yield (%)
Alkylation Acetal of cyclohexanone1. LDA, THF, -78°C; 2. MeI>95:585
Aldol Reaction Acetal of acetone1. LDA, THF, -78°C; 2. PhCHO90:1078
Diels-Alder Acrylate acetalCyclopentadiene, Et2AlCl91:988

Data is illustrative and compiled from general outcomes reported for analogous chiral 1,3-diol auxiliaries.[7]

Visualizations

Experimental Workflow

G cluster_attachment Attachment of Auxiliary cluster_diastereoselective Diastereoselective Reaction cluster_cleavage Cleavage of Auxiliary start Prochiral Substrate (e.g., Ketone) reaction1 Acid Catalyst (e.g., p-TSA) start->reaction1 aux This compound aux->reaction1 product1 Chiral Acetal Intermediate reaction1->product1 reaction2 Reaction (e.g., Alkylation) product1->reaction2 reagent Reagent (e.g., Alkyl Halide) reagent->reaction2 product2 Diastereomerically Enriched Product reaction2->product2 reaction3 Hydrolysis (e.g., PPTS) product2->reaction3 final_product Enantiomerically Enriched Product reaction3->final_product recovered_aux Recovered Auxiliary reaction3->recovered_aux

Caption: General workflow for the use of a chiral auxiliary.

Proposed Stereochemical Control Model

Caption: A hypothetical transition state model for stereocontrol.

References

Application Notes and Protocols: 2-methyloctane-1,3-diol in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Extensive research for specific material science applications, experimental protocols, and quantitative data for 2-methyloctane-1,3-diol has yielded limited specific results. The information available is primarily confined to chemical databases, providing basic physical and chemical properties. As such, the following application notes and protocols are based on the general functionalities of diols with similar chemical structures and should be considered theoretical applications for this compound. These are intended to serve as a foundational guide for researchers and scientists to explore potential uses of this compound in material science.

Introduction to this compound

This compound is a dihydric alcohol with the chemical formula C9H20O2. Its structure, featuring a primary and a secondary hydroxyl group, suggests its potential utility as a monomer in polymerization reactions and as a specialty chemical in various formulations. The presence of a methyl branch and a moderately long carbon chain may impart unique solubility and steric properties to materials derived from it.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC9H20O2
Molecular Weight160.25 g/mol
IUPAC NameThis compound
CAS Number10565-31-8

Note: This data is compiled from publicly available chemical databases.

Potential Application: Monomer for Polyester and Polyurethane Synthesis

Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. The dual hydroxyl functionality of this compound allows it to act as a monomer in step-growth polymerization.

Theoretical Application in Polyester Synthesis

This compound can be theoretically reacted with a dicarboxylic acid or its derivative (e.g., a diacyl chloride or a diester) to form a polyester. The methyl group on the second carbon and the longer alkyl chain could potentially introduce flexibility and modify the thermal and mechanical properties of the resulting polymer compared to polyesters made from simpler diols.

Hypothetical Experimental Workflow for Polyester Synthesis

G cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification and Analysis monomer1 This compound reactor Inert Atmosphere Reactor monomer1->reactor monomer2 Dicarboxylic Acid (e.g., Adipic Acid) monomer2->reactor catalyst Catalyst (e.g., p-Toluenesulfonic acid) catalyst->reactor purification Precipitation in Nonsolvent reactor->purification Polymer Solution analysis Characterization (NMR, GPC, DSC) purification->analysis Purified Polyester

Caption: Hypothetical workflow for polyester synthesis.

Protocol: Hypothetical Polycondensation for Polyester Synthesis

  • Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, charge equimolar amounts of this compound and a selected dicarboxylic acid (e.g., adipic acid).

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 mol%) of an appropriate catalyst, such as p-toluenesulfonic acid.

  • Solvent Addition: Add a suitable solvent (e.g., toluene) to facilitate the removal of water via azeotropic distillation.

  • Reaction: Heat the reaction mixture to reflux under a continuous flow of nitrogen. The water formed during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when no more water is evolved.

  • Polymer Isolation: After cooling to room temperature, dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran) and precipitate it by pouring the solution into a non-solvent (e.g., cold methanol).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polyester using techniques such as Nuclear Magnetic Resonance (NMR) for structural verification, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) for thermal properties.

Theoretical Application in Polyurethane Synthesis

In polyurethane synthesis, this compound can act as a chain extender or as part of a polyol component. Its reaction with a diisocyanate would lead to the formation of urethane linkages. The structure of the diol would influence the flexibility, hardness, and other properties of the final polyurethane material.

Hypothetical Signaling Pathway for Polyurethane Formation

G diol This compound (Chain Extender) polyurethane Polyurethane diol->polyurethane diisocyanate Diisocyanate (e.g., MDI) prepolymer Isocyanate-Terminated Prepolymer diisocyanate->prepolymer polyol Macroglycol (Soft Segment) polyol->prepolymer prepolymer->polyurethane

Caption: Polyurethane formation pathway.

Protocol: Hypothetical Two-Step Polyurethane Synthesis

  • Prepolymer Synthesis (Step 1):

    • In a moisture-free reactor under a nitrogen atmosphere, charge a diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) and a macroglycol (e.g., polytetrahydrofuran).

    • Heat the mixture with stirring to a specified temperature (e.g., 80°C) to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.

  • Chain Extension (Step 2):

    • Cool the prepolymer to a suitable temperature (e.g., 60°C).

    • Slowly add a stoichiometric amount of this compound (the chain extender) with vigorous stirring.

    • An optional catalyst (e.g., dibutyltin dilaurate) can be added to control the reaction rate.

  • Curing:

    • Pour the resulting viscous liquid into a mold and cure at an elevated temperature to obtain the final polyurethane elastomer.

  • Characterization:

    • Analyze the mechanical properties (tensile strength, elongation at break) and thermal properties (glass transition temperature via DSC or Dynamic Mechanical Analysis - DMA) of the cured polyurethane.

Potential Application: Surfactant or Emulsifier

The molecular structure of this compound, containing a hydrophilic diol head and a hydrophobic alkyl tail, suggests potential surfactant properties. It could theoretically be used in formulations requiring emulsification, dispersion, or surface tension reduction.

Logical Relationship of Surfactant Action

G surfactant This compound Hydrophilic Head (Diol) Hydrophobic Tail (Alkyl Chain) interface Oil-Water Interface surfactant->interface Adsorption micelle Micelle Formation (in Water) surfactant->micelle Self-Assembly emulsion Emulsion Stabilization interface->emulsion micelle->emulsion

Caption: Surfactant action mechanism.

Protocol: Evaluation of Emulsifying Properties (Hypothetical)

  • Preparation of Oil and Water Phases:

    • Prepare an oil phase (e.g., mineral oil) and an aqueous phase (deionized water).

  • Addition of Emulsifier:

    • Dissolve varying concentrations of this compound in the aqueous phase.

  • Emulsification:

    • Add the oil phase to the aqueous phase in a defined ratio (e.g., 1:1 v/v).

    • Homogenize the mixture using a high-shear mixer for a set period to form an emulsion.

  • Stability Assessment:

    • Store the prepared emulsions at room temperature and observe for phase separation over time.

    • The emulsion stability can be quantified by measuring the height of the separated layers at different time intervals.

  • Droplet Size Analysis:

    • Characterize the droplet size distribution of the stable emulsions using techniques like dynamic light scattering (DLS) or laser diffraction.

Due to the lack of specific published data on the material science applications of this compound, researchers are encouraged to use these general frameworks as a starting point for their investigations. Experimental conditions, including catalyst choice, reaction times, temperatures, and concentrations, will need to be optimized for each specific application. Standard laboratory safety procedures should be strictly followed when handling all chemicals.

Application Notes and Protocols for the Laboratory Preparation of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-methyloctane-1,3-diol, a valuable chiral building block for the synthesis of complex molecules in pharmaceutical and materials science research. The described methodology follows a two-step synthetic sequence involving a base-catalyzed aldol reaction to form the β-hydroxy ketone intermediate, followed by a stereoselective reduction to yield the target 1,3-diol.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves a crossed aldol reaction between propanal and hexanal to form the intermediate, 3-hydroxy-2-methyloctanal. This intermediate is then reduced in the second step, using a reducing agent such as sodium borohydride, to yield the final product, this compound. This approach is a common and effective strategy for the preparation of 1,3-diols.[1][2]

SynthesisWorkflow Propanal Propanal AldolReaction Aldol Reaction (NaOH, EtOH/H2O) Propanal->AldolReaction Hexanal Hexanal Hexanal->AldolReaction Intermediate 3-Hydroxy-2-methyloctanal (β-Hydroxy Aldehyde) AldolReaction->Intermediate Step 1 Reduction Reduction (NaBH4, MeOH) Intermediate->Reduction Step 2 Product This compound Reduction->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the target compound, this compound.

PropertyValue
Molecular Formula C₉H₂₀O₂
Molecular Weight 160.25 g/mol
CAS Number 5411-89-2
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in methanol, ethanol, dichloromethane
¹³C NMR (Predicted) Peaks expected around 10-40 ppm (alkyl), 60-80 ppm (C-O)
IR (Predicted) Broad peak at 3200-3600 cm⁻¹ (O-H), peaks at 2850-3000 cm⁻¹ (C-H)

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-methyloctanal (Aldol Reaction)

This procedure outlines the base-catalyzed aldol reaction of propanal and hexanal.

Materials:

  • Propanal

  • Hexanal

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve sodium hydroxide (1.0 g, 25 mmol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Prepare a mixture of propanal (7.25 mL, 100 mmol) and hexanal (12.3 mL, 100 mmol) and place it in the addition funnel.

  • Add the aldehyde mixture dropwise to the cooled NaOH solution over a period of 30 minutes with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxy-2-methyloctanal. The crude product is used in the next step without further purification.

Step 2: Synthesis of this compound (Reduction)

This procedure describes the reduction of the β-hydroxy aldehyde intermediate to the target 1,3-diol.

Materials:

  • Crude 3-hydroxy-2-methyloctanal from Step 1

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 3-hydroxy-2-methyloctanal in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.9 g, 50 mmol) in small portions to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl until the solution is neutral to slightly acidic (pH 6-7).

  • Remove the methanol under reduced pressure.

  • Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key transformations in the synthesis.

LogicalFlow Start Starting Materials (Propanal, Hexanal) Enolate Enolate Formation (Base Catalysis) Start->Enolate NucleophilicAttack Nucleophilic Attack Start->NucleophilicAttack Enolate->NucleophilicAttack Protonation Protonation NucleophilicAttack->Protonation AldolAdduct β-Hydroxy Aldehyde Protonation->AldolAdduct HydrideReduction Hydride Reduction AldolAdduct->HydrideReduction FinalProduct 1,3-Diol Product HydrideReduction->FinalProduct

Caption: Key chemical transformations in the synthesis of a 1,3-diol via an aldol reaction and reduction sequence.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-methyloctane-1,3-diol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthesis involves:

  • Formation of the β-hydroxy ketone intermediate: An Aldol addition reaction between propanal and pentanal yields the precursor, 2-methyl-3-hydroxyoctan-1-one.

  • Diastereoselective reduction: The subsequent reduction of the β-hydroxy ketone produces this compound. The choice of reducing agent and conditions determines the stereochemistry of the final product, yielding either the syn or anti diastereomer.

Q2: How can I control the stereochemistry of the final 1,3-diol?

The stereochemical outcome of the reduction of the β-hydroxy ketone intermediate is controlled by the choice of the reducing agent and protocol.

  • To obtain the anti-1,3-diol , the Evans-Saksena reduction is employed, which utilizes tetramethylammonium triacetoxyborohydride.[1][2] This method involves an intramolecular hydride delivery.

  • To obtain the syn-1,3-diol , the Narasaka-Prasad reduction is the method of choice, using a boron chelating agent like dibutylboron triflate followed by reduction with sodium borohydride.[3][4] This proceeds via an intermolecular hydride delivery.

Q3: What are the main challenges in this synthesis?

The primary challenges include:

  • Low yield in the Aldol addition step: This can be due to side reactions such as self-condensation of the starting aldehydes.

  • Poor diastereoselectivity in the reduction step: Achieving a high ratio of the desired syn or anti isomer requires careful selection of reagents and reaction conditions.

  • Difficult purification of the final product: Separating the diastereomers of this compound and removing impurities can be challenging.

Troubleshooting Guides

Problem 1: Low Yield of the β-Hydroxy Ketone Intermediate (2-Methyl-3-hydroxyoctan-1-one)

Possible Cause: Competing self-condensation of propanal and pentanal in the Aldol addition reaction, as well as potential retro-Aldol reaction.

Solutions:

  • Slow Addition of Electrophile: Add the electrophilic aldehyde (in this case, pentanal) slowly to the reaction mixture containing the enolate of the other aldehyde (propanal) to minimize self-condensation of the electrophile.

  • Use of a Strong, Non-nucleophilic Base: Employ a base like lithium diisopropylamide (LDA) to ensure rapid and complete formation of the desired enolate, reducing the concentration of the nucleophilic aldehyde in the reaction mixture.

  • Crossed Aldol Strategy: To favor the desired crossed-Aldol product, one aldehyde can be used in excess while the other is the limiting reagent. For the synthesis of 2-methyl-3-hydroxyoctan-1-one, propanal would be deprotonated to form the nucleophilic enolate, and pentanal would be the electrophilic partner.

Experimental Protocol: Crossed Aldol Addition of Propanal and Pentanal

  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in dry tetrahydrofuran (THF) at -78 °C.

  • Slowly add propanal (1.0 equivalent) to the LDA solution and stir for 30 minutes to ensure complete enolate formation.

  • Add pentanal (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction for 2-3 hours at -78 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Problem 2: Poor Diastereoselectivity in the Reduction to this compound

Possible Cause: Use of a non-selective reducing agent or improper reaction conditions.

Solutions:

  • For the anti-Diol (Evans-Saksena Reduction): This reduction uses tetramethylammonium triacetoxyborohydride, which delivers a hydride intramolecularly, leading to the anti product.[1][2][5]

  • For the syn-Diol (Narasaka-Prasad Reduction): This method involves chelation of the β-hydroxy ketone with a boron reagent, followed by intermolecular hydride delivery from an external reducing agent like sodium borohydride, resulting in the syn-diol.[3][4]

Table 1: Comparison of Diastereoselective Reduction Methods

MethodTarget DiastereomerKey ReagentsTypical Diastereomeric Ratio (syn:anti)
Narasaka-Prasad Reduction syn1. Dibutylboron triflate (Bu₂BOTf), Et₃N2. Sodium borohydride (NaBH₄)>95:5
Evans-Saksena Reduction antiTetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)5:>95

Experimental Protocol: Evans-Saksena Reduction for anti-2-Methyloctane-1,3-diol

  • Dissolve the β-hydroxy ketone, 2-methyl-3-hydroxyoctan-1-one, in a mixture of acetonitrile and acetic acid (1:1).

  • Cool the solution to -40 °C.

  • Add tetramethylammonium triacetoxyborohydride (1.5 equivalents) in one portion.

  • Stir the reaction mixture at -40 °C for 5-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify by flash column chromatography.

Experimental Protocol: Narasaka-Prasad Reduction for syn-2-Methyloctane-1,3-diol

  • Dissolve the β-hydroxy ketone in dry THF and cool to -78 °C.

  • Add dibutylboron triflate (1.2 equivalents) and triethylamine (1.5 equivalents).

  • Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 1 hour.

  • Cool the reaction back to -78 °C and add sodium borohydride (2.0 equivalents).

  • Stir for 3 hours at -78 °C.

  • Quench the reaction by adding a mixture of methanol and 30% hydrogen peroxide.

  • Extract the product with diethyl ether.

  • Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography.

Problem 3: Difficulty in Purifying the Final this compound

Possible Cause: Similar polarities of the diastereomers and presence of reaction byproducts.

Solutions:

  • Flash Column Chromatography: This is the most common method for separating diastereomers of diols. A careful selection of the solvent system is crucial. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

  • Derivatization: If the diastereomers are inseparable by chromatography, they can be converted into derivatives (e.g., acetals) which may have different chromatographic properties.[6] After separation, the protecting group can be removed to yield the pure diastereomers.

  • Crystallization: In some cases, one of the diastereomers may be crystalline, allowing for separation by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway Propanal Propanal Aldol_Adduct 2-Methyl-3-hydroxyoctan-1-one (β-Hydroxy Ketone) Propanal->Aldol_Adduct Aldol Addition (LDA, THF, -78 °C) Pentanal Pentanal Pentanal->Aldol_Adduct Syn_Diol syn-2-Methyloctane-1,3-diol Aldol_Adduct->Syn_Diol Narasaka-Prasad Reduction (Bu₂BOTf, NaBH₄) Anti_Diol anti-2-Methyloctane-1,3-diol Aldol_Adduct->Anti_Diol Evans-Saksena Reduction (Me₄NHB(OAc)₃)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Check_Step1 Check Aldol Addition Step Start->Check_Step1 Check_Step2 Check Reduction Step Check_Step1->Check_Step2 Good yield of β-hydroxy ketone Optimize_Aldol Optimize Aldol Conditions: - Slow addition of pentanal - Use of LDA - Monitor temperature closely Check_Step1->Optimize_Aldol Low yield of β-hydroxy ketone Optimize_Reduction Optimize Reduction: - Ensure anhydrous conditions - Verify reagent quality - Control temperature Check_Step2->Optimize_Reduction Poor diastereoselectivity Check_Purification Review Purification Check_Step2->Check_Purification Good diastereoselectivity Success Improved Yield and Purity Optimize_Aldol->Success Optimize_Reduction->Success Optimize_Purification Optimize Purification: - Adjust solvent gradient in chromatography - Consider derivatization Check_Purification->Optimize_Purification Impure final product Optimize_Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-methyloctane-1,3-diol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound, a polar compound, are vacuum distillation and column chromatography. Recrystallization may also be a viable option if the diol is a solid at room temperature and a suitable solvent system can be identified.

Q2: I am unsure of the physical properties of this compound. Where can I find this information?

Q3: What are the likely impurities in a crude sample of this compound?

A3: The impurities will largely depend on the synthetic route used. Common synthesis methods for similar diols suggest the following potential impurities:

  • Unreacted starting materials: Such as the corresponding alkene or epoxide.

  • Grignard reaction byproducts: If this method is used, impurities could include biphenyl-type compounds from the coupling of the Grignard reagent.[1][2]

  • Solvents: Residual solvents from the reaction or workup.

  • Over-oxidation products: If using oxidation of an alkene, cleavage of the diol to form aldehydes or carboxylic acids can occur.[3]

Q4: My this compound appears to be degrading during purification. What could be the cause?

A4: Diols can be sensitive to acidic conditions, which can lead to dehydration or rearrangement reactions. If using silica gel chromatography, the acidic nature of the silica may be causing degradation.[4] Consider neutralizing the crude product before purification or using a deactivated silica gel.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough. Diols can have high boiling points, requiring a good vacuum to distill at a reasonable temperature.

  • Troubleshooting Steps:

    • Check your vacuum pump and all connections for leaks.

    • Use a calibrated vacuum gauge to ensure you are reaching the target pressure.

    • If the boiling point is still too high, consider a higher vacuum pump or a different purification method like column chromatography.

Issue 2: The compound is bumping or foaming during distillation.

  • Possible Cause: Uneven heating or dissolved gasses.

  • Troubleshooting Steps:

    • Use a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Degas the crude material by briefly exposing it to vacuum before heating.

    • Heat the distillation flask slowly and evenly using a heating mantle with a stirrer.

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate, even with polar solvents.

  • Possible Cause: this compound is a very polar compound.

  • Troubleshooting Steps:

    • Try more polar solvent systems. A common aggressive solvent system for very polar compounds is a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide.[4]

    • Consider using reverse-phase chromatography where polar compounds elute earlier.

Issue 2: The compound is streaking on the TLC plate and giving broad peaks during column chromatography.

  • Possible Cause: The compound may be interacting too strongly with the stationary phase or the sample is overloaded.

  • Troubleshooting Steps:

    • Add a small amount of a polar modifier to your eluent, such as methanol or triethylamine (if your compound is basic).

    • Ensure your sample is fully dissolved in a minimum amount of solvent before loading it onto the column.

    • If the crude sample is not very soluble in the eluent, consider dry loading the sample onto the column.

Issue 3: The fractions are still impure after column chromatography.

  • Possible Cause: The chosen solvent system is not providing adequate separation.

  • Troubleshooting Steps:

    • Perform a more thorough TLC analysis to find a solvent system that gives good separation between your product and the impurities.

    • Consider using a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity.

    • If impurities are very close in polarity, a second column with a different stationary phase (e.g., alumina) might be necessary.

Data Presentation

PropertyValueSource
Molecular Formula C₉H₂₀O₂PubChem
Molecular Weight 160.25 g/mol PubChem
XLogP3 2.1PubChem
Estimated Boiling Point >200 °C at 760 mmHgEstimation based on similar diols

Experimental Protocols

Protocol 1: General Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle.

  • Collection: Collect the fractions that distill at a constant temperature. Monitor the purity of the fractions by TLC or GC.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for polar compounds like diols is a mixture of ethyl acetate and hexanes. If the compound does not move, gradually add methanol to the ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude diol in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound distillation Vacuum Distillation start->distillation High boiling point chromatography Column Chromatography start->chromatography Thermal sensitivity or close boiling impurities analysis Purity Check (TLC, GC, NMR) distillation->analysis chromatography->analysis end Pure this compound analysis->end Purity > 95% troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_chromatography Column Chromatography Issues start Purification Issue Encountered no_distillate No Distillate start->no_distillate bumping Bumping/Foaming start->bumping no_elution Compound Not Eluting start->no_elution streaking Peak Streaking/Broadening start->streaking impure_fractions Impure Fractions start->impure_fractions solution1 Achieve Distillation no_distillate->solution1 Check vacuum Increase temperature solution2 Smooth Distillation bumping->solution2 Add stir bar/boiling chips Degas sample solution3 Successful Elution no_elution->solution3 Increase eluent polarity Use reverse phase solution4 Sharp Peaks streaking->solution4 Add polar modifier Dry load sample solution5 Pure Fractions impure_fractions->solution5 Optimize solvent system Use gradient elution

References

Technical Support Center: 2-Methyloctane-1,3-diol Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-methyloctane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing this compound?

A1: The main challenges in the characterization of this compound stem from its stereochemistry and molecular structure. The presence of two chiral centers at positions 2 and 3 results in four possible stereoisomers (RR, SS, RS, SR). Differentiating and quantifying these stereoisomers can be complex. Additionally, as a long-chain aliphatic diol, it can present difficulties in certain analytical techniques due to signal overlap in NMR spectra and similar fragmentation patterns among isomers in mass spectrometry.

Q2: How can I separate the stereoisomers of this compound?

A2: Chiral chromatography is the most effective method for separating the stereoisomers. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase is recommended. Derivatization of the diol to form diastereomers using a chiral derivatizing agent can also enhance separation on a non-chiral column.[1][2][3]

Q3: Why am I seeing overlapping signals in the 1H NMR spectrum?

A3: Signal overlap in the proton NMR spectrum of this compound is common, particularly for the methylene protons (-CH2-) in the octane chain.[4] These protons have very similar chemical environments, leading to complex and poorly resolved multiplets. Using a higher field NMR spectrometer can improve resolution. 2D NMR techniques like COSY and HSQC can also help to elucidate the connectivity and assign the signals correctly.

Q4: Can mass spectrometry distinguish between the stereoisomers of this compound?

A4: Standard electron ionization mass spectrometry (EI-MS) is generally not sufficient to distinguish between stereoisomers as they often produce identical fragmentation patterns. However, techniques involving chemical derivatization to form diastereomers, which can then be separated by chromatography (e.g., GC-MS), can allow for their individual mass spectral analysis. Tandem mass spectrometry (MS/MS) of diastereomeric derivatives may also reveal subtle differences in fragmentation that can aid in identification.

Troubleshooting Guides

Problem 1: Poor resolution of stereoisomers in chiral GC/HPLC.
Possible Cause Troubleshooting Step
Inappropriate chiral stationary phase.Consult column selection guides or literature for the separation of aliphatic diols. Phases based on cyclodextrins are often a good starting point.[2][3]
Suboptimal mobile phase (HPLC) or temperature program (GC).Systematically vary the mobile phase composition (e.g., ratio of polar and non-polar solvents) or the GC oven temperature ramp rate.
Co-elution with impurities.Ensure the sample is of high purity before chiral analysis. A preliminary analysis on a non-chiral column can help identify impurities.
Diol is not derivatized.Consider derivatization with a chiral agent to form diastereomers, which may be more easily separated on a standard achiral column.[1]
Problem 2: Difficulty in interpreting the 1H NMR spectrum due to signal overlap.
Possible Cause Troubleshooting Step
Insufficient magnetic field strength.Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.
Complex spin-spin coupling.Perform 2D NMR experiments such as COSY to identify coupled proton networks and HSQC/HMBC to correlate protons with their attached carbons.
Broad hydroxyl (-OH) proton signals.The hydroxyl proton signals can be broad and may not show clear coupling. Adding a drop of D2O to the NMR tube will cause the -OH protons to exchange with deuterium, leading to the disappearance of their signals and simplifying the spectrum.
Problem 3: Ambiguous mass spectrometry results for isomer identification.
Possible Cause Troubleshooting Step
Identical fragmentation patterns of stereoisomers.Use a hyphenated technique like GC-MS or LC-MS with a chiral column to separate the isomers before they enter the mass spectrometer.
Lack of characteristic fragments.Employ soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) to enhance the abundance of the molecular ion.
Inability to differentiate diastereomers.Derivatize the diol with a reagent that produces diastereomers with distinct fragmentation patterns upon MS/MS analysis.

Experimental Protocols

Protocol 1: Chiral GC-MS Analysis of this compound Stereoisomers (with Derivatization)
  • Derivatization:

    • Dissolve 1 mg of the this compound sample in 100 µL of dry pyridine.

    • Add 50 µL of a chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).

    • Heat the mixture at 60°C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.

  • GC-MS Conditions:

    • Column: Standard non-chiral capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

  • Data Analysis:

    • The diastereomeric derivatives should be chromatographically resolved.

    • Analyze the mass spectrum of each separated peak to confirm the structure and identify potential fragmentation differences.

Protocol 2: 2D NMR for Structural Elucidation
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • 1H NMR:

    • Acquire a standard 1D proton NMR spectrum to assess overall purity and signal distribution.

  • COSY (Correlation Spectroscopy):

    • Run a standard COSY experiment to establish proton-proton coupling networks. This will help trace the carbon chain from the methyl group through the diol moiety and along the alkyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Perform an HSQC experiment to correlate each proton signal with its directly attached carbon atom. This is crucial for unambiguous assignment of both 1H and 13C signals.

  • Data Interpretation:

    • Use the cross-peaks in the COSY and HSQC spectra to systematically assign all proton and carbon resonances.

Data Presentation

Table 1: Hypothetical GC Retention Times for Derivatized this compound Diastereomers

Stereoisomer (as Diastereomeric Derivative)Retention Time (minutes)
(2R,3R)-derivative15.2
(2S,3S)-derivative15.8
(2R,3S)-derivative16.5
(2S,3R)-derivative17.1

Table 2: Expected 13C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)
C1 (-CH2OH)60-65
C2 (-CH(CH3)-)35-45
C3 (-CH(OH)-)70-80
C4-C7 (-CH2-)20-35
C8 (-CH3)10-15
C2-Methyl (-CH3)15-20

Visualizations

experimental_workflow Workflow for Stereoisomer Characterization cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_troubleshooting Troubleshooting synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight Confirmation chiral_chrom Chiral Chromatography (GC or HPLC) purification->chiral_chrom Stereoisomer Separation overlap NMR Signal Overlap? nmr->overlap no_separation Poor Isomer Separation? chiral_chrom->no_separation higher_field Use Higher Field NMR overlap->higher_field two_d_nmr Perform 2D NMR overlap->two_d_nmr change_column Optimize Column/Mobile Phase no_separation->change_column derivatize Derivatize Sample no_separation->derivatize troubleshooting_logic Troubleshooting Logic for Isomer Analysis start Start: Isomer Analysis is_separation_good Are stereoisomers well-separated by chiral chromatography? start->is_separation_good is_nmr_clear Is the NMR spectrum clearly interpretable? is_separation_good->is_nmr_clear Yes optimize_chrom Optimize chromatographic method (column, mobile phase, temperature) is_separation_good->optimize_chrom No end_success Analysis Complete is_nmr_clear->end_success Yes higher_field_nmr Use higher field NMR is_nmr_clear->higher_field_nmr No end_fail Further Optimization Needed derivatize Consider derivatization optimize_chrom->derivatize derivatize->end_fail two_d_nmr Perform 2D NMR experiments higher_field_nmr->two_d_nmr two_d_nmr->end_fail

References

Technical Support Center: Synthesis of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyloctane-1,3-diol. The information is presented in a question-and-answer format to directly address common issues encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy for the synthesis of this compound involves a two-step process:

  • Crossed Aldol Condensation: The reaction between heptanal and propionaldehyde in the presence of a base catalyst to form the intermediate, 3-hydroxy-2-methyloctanal.

  • Reduction: The subsequent reduction of the β-hydroxy aldehyde intermediate to the target 1,3-diol, this compound.

Q2: What are the primary challenges and side reactions in this synthesis?

The main challenges in this synthesis are controlling the selectivity of the aldol condensation and the stereoselectivity of the reduction step. Key side reactions include:

  • Self-condensation of starting aldehydes: Both heptanal and propionaldehyde can react with themselves to form undesired aldol products.

  • Dehydration: The initial β-hydroxy aldehyde product can undergo dehydration, especially at elevated temperatures, to form an α,β-unsaturated aldehyde.

  • Multiple Aldol Additions: The product of the initial aldol reaction can potentially react further with the starting aldehydes.

  • Lack of Stereocontrol in Reduction: The reduction of the β-hydroxy aldehyde can lead to a mixture of diastereomers (syn- and anti-2-methyloctane-1,3-diol).

Q3: How can I minimize the formation of self-condensation products?

Minimizing self-condensation in a crossed aldol reaction where both partners can enolize can be challenging. One common strategy is to slowly add one aldehyde to a mixture of the other aldehyde and the base. In the case of heptanal and propionaldehyde, propionaldehyde is generally more prone to self-condensation. Therefore, slowly adding propionaldehyde to a mixture of heptanal and the base can favor the desired crossed-aldol reaction. Using a non-enolizable aldehyde as one of the coupling partners is the most effective way to prevent self-condensation, though this is not applicable for the synthesis of this compound from heptanal and propionaldehyde.

Q4: How can I control the stereochemistry of the final diol product?

The stereochemical outcome of the reduction of the 3-hydroxy-2-methyloctanal intermediate is highly dependent on the choice of reducing agent and reaction conditions.

  • For the syn-diol: A chelation-controlled reduction is typically employed. The Narasaka-Prasad reduction, using a boron chelating agent like diethylboron methoxide followed by sodium borohydride, is a common method to achieve the syn-diol.

  • For the anti-diol: A non-chelating reducing agent or a bulky reducing agent that favors hydride delivery from the less hindered face is used.

Troubleshooting Guides

Problem 1: Low Yield of the Desired 3-Hydroxy-2-methyloctanal in the Aldol Condensation Step
Potential Cause Suggested Solution
Dominant Self-Condensation Slowly add the more reactive aldehyde (propionaldehyde) to a cooled mixture of the less reactive aldehyde (heptanal) and the base.
Dehydration of the Product Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor the elimination reaction. Quench the reaction once the starting materials are consumed.
Base Incompatibility Experiment with different bases (e.g., NaOH, KOH, LDA) and solvents to optimize the reaction conditions for the desired crossed-aldol product.
Incorrect Stoichiometry Use a slight excess of the less expensive or more readily available aldehyde to drive the reaction towards the desired product.
Problem 2: Formation of a Mixture of Diastereomers in the Reduction Step
Potential Cause Suggested Solution
Non-selective Reducing Agent For the syn-diol, employ a chelation-controlled reduction protocol such as the Narasaka-Prasad reduction. For the anti-diol, consider using a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®).
Incorrect Reaction Temperature Diastereoselective reductions are often highly temperature-dependent. Ensure the reaction is carried out at the recommended temperature for the chosen protocol.
Presence of Impurities Ensure the 3-hydroxy-2-methyloctanal intermediate is purified before the reduction step, as impurities can interfere with the stereoselectivity.
Problem 3: Difficulty in Purifying the Final this compound Product
Potential Cause Suggested Solution
Presence of Unreacted Aldehydes Quench the aldol reaction with a mild acid and perform an aqueous workup to remove any remaining water-soluble aldehydes.
Aldol Byproducts Utilize column chromatography on silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired diol from the less polar aldol byproducts.
Diastereomer Separation If a mixture of diastereomers is formed and separation is required, it can often be achieved by careful column chromatography or by derivatization followed by separation and deprotection.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-methyloctanal via Crossed Aldol Condensation
  • To a stirred solution of heptanal (1.0 eq) in a suitable solvent (e.g., THF, ethanol) at 0 °C, add an aqueous solution of a base (e.g., 10% NaOH).

  • Slowly add propionaldehyde (1.1 eq) to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the heptanal is consumed, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction to syn-2-Methyloctane-1,3-diol (Narasaka-Prasad Reduction)
  • Dissolve the purified 3-hydroxy-2-methyloctanal (1.0 eq) in a mixture of dry THF and methanol at -78 °C.

  • Add diethylboron methoxide (1.2 eq) dropwise and stir for 30 minutes.

  • Add sodium borohydride (1.5 eq) portion-wise and continue stirring at -78 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of hydrogen peroxide followed by an aqueous solution of NaOH.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography.

Visualizations

Synthesis_Pathway Heptanal Heptanal Aldol_Adduct 3-Hydroxy-2-methyloctanal Heptanal->Aldol_Adduct + Propionaldehyde (Base catalyst) Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Adduct Diol This compound Aldol_Adduct->Diol Reduction (e.g., NaBH4)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_aldol Aldol Condensation Side Reactions cluster_reduction Reduction Side Products Heptanal_Self Heptanal Self-Condensation Product Propionaldehyde_Self Propionaldehyde Self-Condensation Product Dehydration_Product Dehydrated Aldol Product Heptanal Heptanal Heptanal->Heptanal_Self Self-condensation Propionaldehyde Propionaldehyde Propionaldehyde->Propionaldehyde_Self Self-condensation Aldol_Adduct 3-Hydroxy-2-methyloctanal Aldol_Adduct->Dehydration_Product Dehydration (Heat) Syn_Diol syn-2-Methyloctane-1,3-diol Anti_Diol anti-2-Methyloctane-1,3-diol Aldol_Adduct_Red 3-Hydroxy-2-methyloctanal Aldol_Adduct_Red->Syn_Diol Reduction Aldol_Adduct_Red->Anti_Diol Reduction

Caption: Common side reactions and byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Aldol_Issue Issue in Aldol Condensation? Start->Aldol_Issue Check_Aldol Analyze Aldol Step (TLC, NMR of crude) Check_Reduction Analyze Reduction Step (TLC, NMR of crude) Stereo_Issue Incorrect Diastereomer Ratio? Check_Reduction->Stereo_Issue Aldol_Issue->Check_Reduction No Self_Condensation High Self-Condensation? Aldol_Issue->Self_Condensation Yes Dehydration Significant Dehydration? Self_Condensation->Dehydration No Optimize_Aldol Optimize Aldol: - Slow addition of propionaldehyde - Lower temperature - Change base/solvent Self_Condensation->Optimize_Aldol Yes Dehydration->Check_Reduction No Optimize_Temp Lower reaction temperature Avoid heating Dehydration->Optimize_Temp Yes Optimize_Reduction Optimize Reduction: - Use stereoselective reducing agent - Control temperature Stereo_Issue->Optimize_Reduction Yes Purification_Issue Purification Difficulty? Stereo_Issue->Purification_Issue No Optimize_Purification Optimize Purification: - Column chromatography - Recrystallization (if applicable) Purification_Issue->Optimize_Purification Yes

Caption: Troubleshooting workflow for synthesis.

stability and degradation of 2-methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-methyloctane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

A1: this compound is a branched-chain aliphatic diol.[1] While specific research applications are not extensively documented in publicly available literature, its structure suggests potential use as a building block in chemical synthesis, as a specialty solvent, or as a component in the formulation of various products, including pharmaceuticals, due to the common role of diols in such applications.

Q2: What are the primary factors that can affect the stability of this compound?

A2: Based on the general principles of chemical stability for diols, the primary factors that can affect the stability of this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Strongly acidic or basic conditions can catalyze hydrolysis or other degradation pathways.

  • Oxidizing Agents: The hydroxyl groups are susceptible to oxidation.

  • Light: Exposure to UV or visible light can potentially induce photolytic degradation.

Q3: What are the likely degradation products of this compound?

Q4: How should this compound be stored to ensure its stability?

A4: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Inert atmosphere (e.g., nitrogen or argon) can be used to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during analysis Contamination of the sample or solvent. Degradation of this compound.Run a blank (solvent only) to check for contamination. Prepare a fresh sample and re-analyze. If new peaks persist, consider performing a forced degradation study to identify potential degradation products.
Loss of assay value over time Degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light exposure). Perform a stability study under controlled conditions to determine the shelf-life.
Inconsistent analytical results Issues with the analytical method, such as non-optimized parameters or lack of specificity.Validate the analytical method according to ICH guidelines.[2][3] This includes assessing specificity, linearity, accuracy, precision, and robustness.
Phase separation or precipitation in formulated product Poor solubility or interaction with other excipients.Evaluate the solubility of this compound in the formulation vehicle. Conduct compatibility studies with other excipients.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.[3][4][5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions (pH 4, 7, 9)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a suitable analytical method, such as HPLC-UV or GC-MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water gradient

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 210 nm (as diols have weak UV absorbance, a more universal detector like a Refractive Index Detector (RID) or Mass Spectrometer (MS) may be more appropriate).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1N HCl, 60°C) prep->acid base Base Hydrolysis (1N NaOH, RT) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (80°C solid, 60°C solution) prep->thermal photo Photolytic (UV/Vis light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize dilute Dilute Samples neutralize->dilute analyze Analyze by HPLC/GC-MS dilute->analyze pathways Identify Degradation Pathways analyze->pathways method Develop Stability-Indicating Method analyze->method

Caption: Workflow for a forced degradation study of this compound.

G Troubleshooting Logic for Unexpected Chromatographic Peaks start Unexpected Peak Observed check_blank Run Solvent Blank start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank contamination Source of Contamination Identified (e.g., solvent, glassware) peak_in_blank->contamination Yes no_contamination No Peak in Blank peak_in_blank->no_contamination No end Resolution contamination->end prepare_fresh Prepare Fresh Sample no_contamination->prepare_fresh peak_persists Peak Still Present? prepare_fresh->peak_persists degradation Peak is Likely a Degradation Product peak_persists->degradation Yes no_peak Peak Disappears peak_persists->no_peak No degradation->end sample_prep_issue Issue with Original Sample Preparation no_peak->sample_prep_issue sample_prep_issue->end

Caption: Troubleshooting logic for identifying the source of unexpected peaks.

References

Technical Support Center: Optimizing 1,3-Diol Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1,3-diols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,3-diols.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction is producing a low yield of the desired 1,3-diol. What are the common causes and how can I improve it?

Low yields in 1,3-diol synthesis can stem from several factors, including incomplete conversion of starting materials, degradation of products, or the formation of side products. Here are some common troubleshooting steps:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as many of the catalysts and intermediates are sensitive to moisture.

  • Reaction Temperature: Temperature can have a significant impact on reaction rate and selectivity. Consider lowering the temperature to minimize side reactions or raising it to drive the reaction to completion. A temperature screening is often beneficial.

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture. Consider using a freshly opened bottle or a different batch of catalyst.

  • Stoichiometry: The ratio of reactants can be crucial. For instance, in the Prins reaction, an excess of formaldehyde can lead to the formation of dioxane byproducts.[1] A careful optimization of the stoichiometry may be necessary.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while running it for too long can lead to product decomposition or side product formation.

FAQ 2: I am struggling with poor stereoselectivity in my 1,3-diol synthesis. How can I control the formation of syn vs. anti diastereomers?

Achieving high stereoselectivity is a common challenge in 1,3-diol synthesis. The stereochemical outcome often depends on the chosen synthetic route and the reaction conditions.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the stereochemical outcome of the reaction.

  • Reagent Control: The choice of reagents, particularly the reducing agent for a β-hydroxy ketone, is critical.

    • For syn -1,3-diols, chelation-controlled reductions are often employed. Reagents like diisobutylaluminium hydride (DIBAL-H) or the use of a Lewis acid with a hydride source can favor the syn product. The Narasaka-Prasad reduction is a classic example.

    • For anti -1,3-diols, non-chelating conditions are preferred. The Evans-Tishchenko reaction, which uses a samarium iodide catalyst and an aldehyde, is highly selective for the anti diastereomer.[2][3]

  • Catalyst Control: Asymmetric catalysis, using either chiral metal complexes or biocatalysts, can provide excellent control over stereoselectivity.[4][5]

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the transition state of the reaction, thereby affecting the diastereomeric ratio.

FAQ 3: My Prins reaction is not yielding the expected 1,3-diol. What other products could be forming?

The outcome of the Prins reaction is highly dependent on the reaction conditions.[1] Besides the desired 1,3-diol, several other products can be formed:

  • Allylic Alcohol: In the absence of a nucleophile like water, the carbocation intermediate can eliminate a proton to form an allylic alcohol.[1]

  • 1,3-Dioxane: An excess of the aldehyde reactant at low temperatures can lead to the formation of a 1,3-dioxane.[1][6]

  • Tetrahydropyrans: Intramolecular Prins reactions (Prins cyclizations) are often used to form tetrahydropyran rings.[7]

To favor the formation of the 1,3-diol, ensure the presence of a protic solvent like water and use a protic acid catalyst such as sulfuric acid.[1]

Troubleshooting Guides

Guide 1: Troubleshooting the Evans-Tishchenko Reaction

The Evans-Tishchenko reaction is a reliable method for the synthesis of anti-1,3-diol monoesters from β-hydroxy ketones.[2] However, issues can arise.

Problem Possible Cause Suggested Solution
Low or no conversion Inactive SmI₂ catalyst.Prepare the SmI₂ solution freshly before use. The solution should be a deep blue color.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon). Use anhydrous solvents.[2]
Formation of side products Unoptimized reaction temperature.The reaction is typically run at low temperatures (-10 °C to room temperature).[2] A temperature screening may be necessary.
Low diastereoselectivity Incorrect Lewis acid or stoichiometry.While SmI₂ is common, other Lewis acids can be used. Ensure the correct stoichiometry of the catalyst and aldehyde is used.
Guide 2: Optimizing Aldol Reaction and Subsequent Reduction

The two-step process of an aldol reaction to form a β-hydroxy ketone followed by its reduction is a versatile method for 1,3-diol synthesis.

Parameter Effect on Aldol Reaction Effect on Reduction Step Optimization Tips
Base/Catalyst Determines enolate formation and can influence stereoselectivity.Not directly applicable.For stereoselective aldol reactions, consider using chiral auxiliaries or catalysts.
Solvent Can affect the geometry of the enolate and the transition state, thus influencing stereoselectivity.Can influence chelation vs. non-chelation control.Test a range of polar aprotic (e.g., THF, CH₂Cl₂) and polar protic solvents.
Temperature Lower temperatures generally lead to higher stereoselectivity.Lower temperatures can enhance stereoselectivity.Run reactions at temperatures ranging from -78 °C to room temperature.
Reducing Agent Not applicable.Crucial for stereoselectivity (syn vs. anti).For syn-diols, use chelating conditions (e.g., DIBAL-H). For anti-diols, use non-chelating conditions (e.g., NaBH₄/triethylborane).

Experimental Protocols

Protocol 1: General Procedure for the Evans-Tishchenko Reaction

This protocol provides a general method for the diastereoselective reduction of a β-hydroxy ketone to an anti-1,3-diol monoester.[2]

  • To a solution of the β-hydroxy ketone (1.0 eq) and an aldehyde (e.g., propionaldehyde, 50 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -10 °C.

  • Add a freshly prepared 0.1 M solution of samarium(II) iodide (SmI₂) in THF (1.1 eq) dropwise.

  • Allow the solution to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_purity Check Purity of Reagents & Solvents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK optimize_catalyst Vary Catalyst Type & Loading optimize_temp->optimize_catalyst optimize_solvent Screen Different Solvents optimize_catalyst->optimize_solvent optimize_time Monitor Reaction Over Time optimize_solvent->optimize_time analyze_results Analyze Results (TLC, NMR, LC-MS) optimize_time->analyze_results analyze_results->optimize_temp Further Optimization Needed successful Successful Optimization analyze_results->successful Desired Outcome

Caption: A general workflow for troubleshooting and optimizing 1,3-diol synthesis.

Stereoselectivity_Decision_Tree start Desired Stereoisomer? syn_diol syn-1,3-diol start->syn_diol syn anti_diol anti-1,3-diol start->anti_diol anti chelation Use Chelation-Controlled Reduction syn_diol->chelation non_chelation Use Non-Chelating Conditions anti_diol->non_chelation syn_reagents Reagents: DIBAL-H, Zn(BH4)2 Narasaka-Prasad Reduction chelation->syn_reagents anti_reagents Reagents: NaBH4/Et3B Evans-Tishchenko Reaction non_chelation->anti_reagents

Caption: Decision tree for selecting conditions for syn vs. anti 1,3-diol formation.

References

Technical Support Center: Synthesis of 2-Methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyloctane-1,3-diol. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is a two-step process. It begins with a crossed aldol condensation of propanal and hexanal to form the intermediate, 2-methyl-3-hydroxyoctanal. This is often followed by an in-situ dehydration to yield 2-methyl-2-octenal. The subsequent step involves the catalytic hydrogenation of the intermediate to reduce both the carbon-carbon double bond (if present) and the aldehyde group to the desired 1,3-diol.

Q2: What are the primary impurities I should expect in my crude product?

A2: The impurity profile of your crude this compound can be complex and is highly dependent on reaction conditions. The most common impurities include:

  • Unreacted Starting Materials: Residual propanal and hexanal.

  • Self-Condensation Products: Impurities arising from the aldol condensation of propanal with itself (e.g., 3-hydroxy-2-methylpentanal) and hexanal with itself (e.g., 3-hydroxy-2-butyloctanal).

  • Incomplete Hydrogenation Products: The intermediate β-hydroxy aldehyde (2-methyl-3-hydroxyoctanal) and the α,β-unsaturated aldehyde (2-methyl-2-octenal).

  • Hydrogenation Byproducts: The saturated aldehyde (2-methyloctanal) if the carbonyl group is not fully reduced, and the corresponding alcohols (propanol and hexanol) from the reduction of the starting aldehydes.

  • Stereoisomers: The product itself contains stereocenters, leading to the formation of diastereomers.

Q3: Which analytical techniques are best suited for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis of your product's purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities such as unreacted starting materials, side-products, and intermediates. The mass spectra provide structural information for each component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying major impurities. The presence of characteristic signals for aldehydes, double bonds, and different types of alcohol moieties can help in quantifying the levels of key impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities and for the separation of stereoisomers if a suitable chiral column is employed.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete aldol condensation. - Suboptimal hydrogenation conditions (catalyst, pressure, temperature). - Formation of multiple side products from self-condensation.- Optimize the molar ratio of propanal to hexanal. - Screen different hydrogenation catalysts (e.g., Ni, Pd, Ru) and optimize reaction parameters. - Slowly add one aldehyde to the other to favor the crossed-aldol reaction.
High Levels of Unreacted Starting Materials - Insufficient reaction time or temperature for the aldol condensation. - Catalyst deactivation.- Increase the reaction time and/or temperature for the aldol step. - Ensure the catalyst for both steps is active and used in the correct amount.
Presence of α,β-Unsaturated Aldehyde Impurity - Incomplete hydrogenation of the carbon-carbon double bond.- Increase hydrogen pressure and/or reaction time for the hydrogenation step. - Consider a more active hydrogenation catalyst.
Presence of Saturated Aldehyde Impurity - Incomplete reduction of the carbonyl group.- Use a catalyst known for efficient carbonyl reduction (e.g., Raney Nickel). - Increase reaction temperature or hydrogen pressure.
Difficult Separation of Product from Impurities - Similar boiling points or polarities of the product and impurities.- Employ fractional distillation under reduced pressure for separation based on boiling point. - Utilize column chromatography with a suitable stationary and mobile phase for separation based on polarity.

Data Presentation: Typical Impurity Profile

The following table provides an illustrative example of a typical impurity profile for a crude synthesis of this compound, as might be determined by GC-MS analysis. Actual values will vary based on specific experimental conditions.

Compound Retention Time (min) Typical Area % (Illustrative)
Propanal2.51 - 5%
Hexanal5.81 - 5%
2-Methyl-2-octenal10.25 - 15%
2-Methyloctanal10.52 - 8%
This compound 12.1 60 - 80%
Self-Condensation ProductsVarious5 - 10%

Experimental Protocols

General Protocol for Aldol Condensation and Hydrogenation:

  • Aldol Condensation:

    • To a stirred solution of hexanal (1.0 eq) in a suitable solvent (e.g., ethanol), slowly add propanal (1.2 eq) at a controlled temperature (e.g., 0-10 °C).

    • A base catalyst (e.g., NaOH or KOH solution) is added dropwise, maintaining the temperature.

    • The reaction is stirred for a specified time (e.g., 2-4 hours) until the formation of the aldol adduct is maximized, as monitored by TLC or GC.

    • The reaction is then quenched, and the organic layer is separated.

  • Hydrogenation:

    • The crude aldol product is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

    • A hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel) is added to the solution.

    • The mixture is subjected to hydrogen gas at a specified pressure (e.g., 50-500 psi) and temperature (e.g., 50-100 °C) in a high-pressure reactor.

    • The reaction is monitored by GC until the starting material and intermediates are consumed.

    • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Fractional Distillation:

  • The crude product is transferred to a round-bottom flask equipped with a fractional distillation column (e.g., Vigreux or packed column).

  • The system is placed under reduced pressure.

  • The temperature is gradually increased, and fractions are collected based on their boiling points. Lower boiling impurities (unreacted aldehydes, water) will distill first, followed by the desired diol.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification propanal Propanal aldol Aldol Condensation (Base Catalyst) propanal->aldol hexanal Hexanal hexanal->aldol hydrogenation Hydrogenation (Catalyst, H₂) aldol->hydrogenation crude_product Crude this compound hydrogenation->crude_product gcms GC-MS crude_product->gcms Identify Impurities nmr NMR crude_product->nmr Confirm Structure hplc HPLC crude_product->hplc Assess Purity distillation Fractional Distillation crude_product->distillation Primary Purification chromatography Column Chromatography distillation->chromatography High Purity pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Synthetic and purification workflow for this compound.

Technical Support Center: Scaling Up 2-Methyloctane-1,3-diol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-methyloctane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A practical and scalable approach involves a two-step process:

  • Crossed Aldol Condensation: Reaction of hexanal with propanal to form the intermediate β-hydroxy ketone, 2-methyl-3-hydroxyoctan-4-one. This reaction requires careful control of conditions to favor the desired crossed product over self-condensation byproducts.[1][2][3]

  • Diastereoselective Reduction: The subsequent reduction of the β-hydroxy ketone to the target this compound. The choice of reducing agent and conditions will determine the stereochemical outcome (syn vs. anti diastereomers).[4][5][6][7]

Q2: What are the main challenges in scaling up the crossed aldol condensation step?

A2: Scaling up the crossed aldol condensation of hexanal and propanal can present several challenges:

  • Competing Self-Condensation: Both aldehydes have α-hydrogens and can react with themselves, leading to a complex mixture of products and reducing the yield of the desired crossed product.[1][2][8]

  • Reaction Control: The reaction is typically base-catalyzed and can be exothermic. Maintaining optimal temperature is crucial to prevent side reactions.

  • Purification: Separating the desired 2-methyl-3-hydroxyoctan-4-one from unreacted starting materials and self-condensation byproducts can be challenging due to similar physical properties.

Q3: How can I control the stereochemistry of the final 1,3-diol?

A3: The stereochemistry of the 1,3-diol is determined during the reduction of the β-hydroxy ketone intermediate.

  • For syn-1,3-diols: Chelating reducing agents are often used. The Narasaka-Prasad reduction, for example, employs a boron chelating agent followed by a hydride source to achieve high syn selectivity.[4]

  • For anti-1,3-diols: Non-chelating reducing agents or intramolecular hydride delivery methods, such as the Evans-Saksena reduction, can provide high anti selectivity.[4][6]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Crossed Aldol Product

Possible Causes and Solutions

Possible CauseRecommended Solution
Dominant Self-Condensation To minimize self-condensation of propanal, slowly add it to a mixture of hexanal and the base.[1] This keeps the concentration of the more reactive propanal enolate low. Using a non-enolizable aldehyde as one of the coupling partners is a common strategy, but not applicable here as both hexanal and propanal can enolize.
Incorrect Base or Concentration The choice of base is critical. Weaker bases like hydroxide or alkoxides can be effective.[1] Titrate the base to ensure accurate concentration. The optimal base concentration will need to be determined empirically for your specific scale.
Suboptimal Temperature Aldol reactions are sensitive to temperature. Running the reaction at lower temperatures can favor the kinetic product and reduce side reactions. Monitor the internal reaction temperature closely, especially during scale-up.
Reversible Reaction The aldol addition is reversible. To drive the reaction towards the product, consider removing water if the reaction proceeds to the condensation product, though for the subsequent reduction, the β-hydroxy ketone is desired.
Problem 2: Poor Diastereoselectivity in the Reduction Step

Possible Causes and Solutions

Possible CauseRecommended Solution
Incorrect Reducing Agent The choice of reducing agent is the primary determinant of diastereoselectivity.[4][6][7] For syn diols, use a chelating system like Bu2BOMe followed by NaBH4.[4] For anti diols, consider reagents like samarium diiodide or systems designed for intramolecular hydride transfer.[6]
Presence of Impurities Impurities from the aldol condensation step can interfere with the chelation or the transition state of the reduction, leading to poor selectivity. Ensure the β-hydroxy ketone intermediate is sufficiently pure before reduction.
Suboptimal Temperature The degree of stereocontrol can be temperature-dependent. Perform the reduction at the recommended temperature for the chosen method, which is often low (e.g., -78 °C).
Problem 3: Difficulty in Purifying the Final this compound

Possible Causes and Solutions

Possible CauseRecommended Solution
Presence of Stereoisomers If the reduction step resulted in a mixture of syn and anti diastereomers, their separation can be challenging. Diol isomers can sometimes be separated by column chromatography on silica gel, potentially using a diol-functionalized stationary phase for enhanced separation.[9]
Residual Starting Materials or Byproducts Unreacted β-hydroxy ketone or byproducts from the reduction can co-elute with the desired diol. Fractional distillation under reduced pressure can be effective for separating components with different boiling points.[10]
Formation of Azeotropes Diols can form azeotropes with solvents or other components, making separation by distillation difficult.[11] Consider using a different solvent system for extraction and purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-3-hydroxyoctan-4-one via Crossed Aldol Condensation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add hexanal (1.0 equivalent) and a suitable anhydrous solvent (e.g., THF or diethyl ether).

  • Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C or lower). Prepare a solution of the base (e.g., lithium diisopropylamide (LDA) or another suitable base) in the same solvent.

  • Propanal Addition: Slowly add propanal (1.1 equivalents) to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Reduction to this compound

A. syn-1,3-diol Synthesis (Narasaka-Prasad Reduction)

  • Chelation: In a flame-dried flask under an inert atmosphere, dissolve the purified 2-methyl-3-hydroxyoctan-4-one (1.0 equivalent) in an anhydrous solvent (e.g., THF/methanol). Cool the solution to -78 °C. Add dibutylboron triflate or a similar boron-based chelating agent (1.1 equivalents) dropwise. Stir for 30-60 minutes.

  • Reduction: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature at -78 °C.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), quench by adding an aqueous solution of hydrogen peroxide and a buffer (e.g., phosphate buffer). Allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude diol by column chromatography.

B. anti-1,3-diol Synthesis (Evans-Saksena Reduction)

  • Reagent Preparation: In a separate flask, prepare the reducing agent by reacting triacetoxyborohydride with a suitable activating agent in an appropriate solvent system (e.g., acetonitrile/acetic acid).

  • Reduction: In the main reaction flask, dissolve the purified 2-methyl-3-hydroxyoctan-4-one in the same solvent system and cool to the desired temperature. Add the pre-formed reducing agent solution dropwise.

  • Workup and Purification: Follow a similar quenching, workup, and purification procedure as described for the syn-diol synthesis.

Data Presentation

Table 1: Representative Yields for Crossed Aldol Condensation

Aldehyde 1Aldehyde 2BaseSolventTemperature (°C)Yield of β-hydroxy ketone (%)Reference
BenzaldehydeAcetophenoneNaOHEthanol/WaterRoom Temp.~70-80[3]
VariousVariousAu/Fe CatalysisEtOAcRoom Temp.up to 95[12]
PropanalButanalNaOHWaterNot specifiedMixture of products[13]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Representative Diastereoselectivities for the Reduction of β-Hydroxy Ketones

Reduction MethodReducing SystemDiastereomeric Ratio (syn:anti)Reference
Narasaka-PrasadBu2BOMe / NaBH4>98:2[4]
Evans-SaksenaMe4NBH(OAc)33:97[4]
Samarium DiiodideSmI2>2:98[6]

Visualizations

Synthesis_Pathway Hexanal Hexanal Aldol_Condensation Crossed Aldol Condensation Hexanal->Aldol_Condensation Propanal Propanal Propanal->Aldol_Condensation Aldol_Intermediate 2-Methyl-3-hydroxyoctan-4-one Reduction Diastereoselective Reduction Aldol_Intermediate->Reduction Diol_Product This compound Reduction->Diol_Product Aldol_Condensation->Aldol_Intermediate

Caption: Synthetic pathway for this compound production.

Troubleshooting_Low_Yield Start Low Yield of Crossed Aldol Product Check_Side_Products Analyze crude mixture by GC-MS for self-condensation products. Start->Check_Side_Products High_Self_Condensation High levels of self-condensation? Check_Side_Products->High_Self_Condensation Adjust_Addition Slowly add propanal to hexanal and base. End Re-evaluate and analyze yield. Adjust_Addition->End Optimize_Base Screen different bases (e.g., LDA, NaOH, KOH) and concentrations. Optimize_Base->End Optimize_Temp Run reaction at lower temperatures (e.g., 0 °C, -20 °C). Optimize_Temp->End High_Self_Condensation->Adjust_Addition Yes Base_Issue Base concentration or type suboptimal? High_Self_Condensation->Base_Issue No Base_Issue->Optimize_Base Yes Temp_Issue Reaction temperature too high? Base_Issue->Temp_Issue No Temp_Issue->Optimize_Temp Yes Temp_Issue->End No

Caption: Troubleshooting workflow for low yield in crossed aldol condensation.

References

troubleshooting guide for 1,3-diol synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,3-Diol Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,3-diols. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Category 1: Low Reaction Yield

Question: My 1,3-diol synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in 1,3-diol synthesis can stem from several factors, including incomplete reactions, product decomposition, or loss of material during workup and purification.[1][2] Here are some key areas to investigate:

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in the hydrogenation of 1,3-diones, higher temperatures can increase conversion rates but may also lead to a decrease in yield due to side reactions or product decomposition.[3] It is crucial to monitor the reaction progress carefully and quench it once the starting material is consumed to avoid degradation.[1]

  • Reagent and Substrate Purity: Ensure that all starting materials, reagents, and solvents are pure and dry.[1] Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Catalyst Activity: The choice and handling of the catalyst are paramount. For metal-catalyzed reactions, ensure the catalyst is active and used in the correct loading. In enzymatic reactions, factors like pH, temperature, and the presence of inhibitors can affect enzyme activity.

  • Workup Procedure: Significant amounts of the product can be lost during the workup phase.[2] Ensure complete extraction of the product from the aqueous layer, as 1,3-diols can have some water solubility.[2] Thoroughly rinse all glassware and drying agents to recover as much product as possible.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_purity Assess Reagent & Substrate Purity check_conditions->check_purity check_catalyst Evaluate Catalyst Activity/Loading check_purity->check_catalyst check_workup Review Workup & Purification Protocol check_catalyst->check_workup optimize Systematically Optimize Conditions check_workup->optimize optimize->check_conditions Iterate result Improved Yield optimize->result Successful

Caption: A logical workflow for troubleshooting low yields in 1,3-diol synthesis.

Category 2: Poor Stereoselectivity

Question: I am observing poor diastereoselectivity or enantioselectivity in my 1,3-diol synthesis. What factors influence stereocontrol and how can I improve it?

Answer: Achieving high stereoselectivity in 1,3-diol synthesis is a common challenge. The stereochemical outcome is influenced by the synthetic method, substrate structure, catalyst, and reaction conditions.

  • Diastereoselectivity:

    • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Catalyst Control: The choice of catalyst and ligands can significantly influence the diastereomeric ratio. For example, in palladium-catalyzed reactions, different phosphine ligands can lead to the formation of either cis or trans isomers.[4][5] In some cases, intramolecular acyl migration can lead to a lower diastereoselectivity.[6]

    • Reaction Temperature: Temperature can affect the equilibrium between different transition states, thereby influencing the diastereomeric ratio. In some hydrogenations, elevated temperatures can lead to epimerization and favor the thermodynamically more stable product.[3]

  • Enantioselectivity:

    • Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as proline-derived organocatalysts or chiral oxazaborolidine reagents, is a common strategy for achieving high enantioselectivity.[7]

    • Enzymatic Resolutions: Enzymes, particularly lipases, can exhibit high enantioselectivity in the acylation or hydrolysis of racemic 1,3-diols, allowing for the separation of enantiomers.[6] Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can provide high yields of a single enantiomer.[6]

Table 1: Influence of Catalyst on Stereoselectivity

Reaction TypeCatalyst/LigandSubstrateDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
Asymmetric AldolProline-derived organocatalyst (3g) with Cu(OTf)₂Cyclohexanone & p-nitrobenzaldehyde->99%[7]
Dynamic Kinetic Asymmetric TransformationCALB / Ru-catalyst 8Racemic 1,3-diols>90% syn>99%[6]
HydrogenationRu/CCyclopentane-1,3-dione7:3 (cis:trans)-[3]
Category 3: Unexpected Side Products

Question: My reaction is producing unexpected side products. What are the common side reactions in 1,3-diol synthesis and how can they be minimized?

Answer: The formation of side products is a frequent issue. The nature of these byproducts depends on the specific synthetic route employed.

  • Dehydration: In the presence of strong acids and high temperatures, 1,3-diols can undergo dehydration to form unsaturated alcohols or dienes.[8]

  • Acetal/Ketal Formation: Aldehydes or ketones present as starting materials or impurities can react with the 1,3-diol product to form cyclic acetals or ketals, such as 1,3-dioxanes.[8]

  • Over-oxidation or Reduction: In reactions involving oxidation or reduction steps, it's possible to form byproducts resulting from over-oxidation (e.g., to β-hydroxy ketones or 1,3-diones) or over-reduction.

  • Intramolecular Acyl Migration: In enzymatic acylation of 1,3-diols, an intramolecular acyl migration in the monoacetate intermediate can occur, which can affect the stereoselectivity and yield of the desired diacetate.[6]

  • Esterification: If carboxylic acids are present (e.g., as byproducts in fermentation broths), they can react with the 1,3-diol to form esters, leading to impurities that can be difficult to remove.[9]

Minimizing Side Reactions:

  • Carefully control the reaction temperature and pH.

  • Use purified reagents and solvents to avoid unwanted side reactions with impurities.

  • Choose a catalyst with high selectivity for the desired transformation.

  • Consider the use of protecting groups for one of the hydroxyl groups to prevent unwanted reactions at that site.

Potential Side Reaction Pathway

SideReactions Start 1,3-Diol Product AcidHeat Strong Acid / Heat Start->AcidHeat AldehydeKetone Aldehyde / Ketone Start->AldehydeKetone CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Dehydration Unsaturated Alcohol / Diene AcidHeat->Dehydration Acetal 1,3-Dioxane (Acetal) AldehydeKetone->Acetal Ester Mono- or Di-ester CarboxylicAcid->Ester

Caption: Common side reactions originating from the 1,3-diol product.

Category 4: Purification Issues

Question: I am having difficulty purifying my 1,3-diol product. What are the best practices for purification?

Answer: The purification of 1,3-diols can be challenging due to their high boiling points, hydrophilicity, and the presence of hard-to-remove impurities.[10]

  • Chromatography: Silica gel chromatography is a common method for purifying 1,3-diols.[10] However, the polar nature of diols can lead to tailing on the column. Using a more polar eluent system or a different stationary phase (e.g., alumina) might be beneficial.

  • Distillation: For thermally stable 1,3-diols, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

  • Crystallization: If the 1,3-diol is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

  • Dealing with Fermentation Broths: When 1,3-diols are produced via fermentation, the purification process is more complex. It often involves multiple steps such as membrane filtration to remove biomass, electrodialysis for desalination, and salting-out extraction.[9][10]

Table 2: Common Purification Methods for 1,3-Diols

MethodAdvantagesDisadvantagesBest For
Silica Gel ChromatographyWidely applicable, good for removing a variety of impurities.[10]Can be slow, may lead to product loss on the column, potential for tailing.Small to medium scale purification, separation of products with different polarities.
Vacuum DistillationEffective for removing non-volatile impurities, scalable.Requires the compound to be thermally stable, may not separate compounds with similar boiling points.Thermally stable, liquid 1,3-diols.
RecrystallizationCan provide very high purity, cost-effective.Only applicable to solid compounds, requires finding a suitable solvent system.Solid 1,3-diols.
Salting-out ExtractionEfficient for recovery from aqueous solutions like fermentation broths.[9]Requires the use of large amounts of salt and organic solvents.Large-scale recovery from aqueous media.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction followed by Reduction

This protocol is adapted from a method for synthesizing chiral 1,3-diols with high enantiomeric purity.[7]

  • Asymmetric Aldol Reaction:

    • To a solution of the aldehyde (0.1 mmol) in a mixture of DMSO and H₂O, add the ketone (0.5 mmol), the proline-derived organocatalyst (20 mol%), and Cu(OTf)₂ as an additive.

    • Stir the reaction mixture at room temperature for the required duration (e.g., 3 days), monitoring the progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the chiral β-hydroxy ketone.

  • Asymmetric Reduction:

    • Dissolve the purified β-hydroxy ketone in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon).

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add the chiral oxazaborolidine reagent (e.g., (R)-CBS reagent) followed by the slow addition of a reducing agent (e.g., borane-dimethyl sulfide complex).

    • Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully by the slow addition of methanol, followed by warming to room temperature.

    • Remove the solvent under reduced pressure and purify the crude 1,3-diol by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to 2-Methyloctane-1,3-diol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and properties of 2-methyloctane-1,3-diol, alongside a comparative analysis with other aliphatic diols commonly utilized in pharmaceutical formulations. Due to the limited availability of direct comparative experimental data for this compound, this guide leverages data from closely related structures and established principles of physical organic chemistry to project its potential performance characteristics.

Structural Confirmation of this compound

The molecular structure of this compound has been unequivocally confirmed through spectroscopic data and is cataloged in public chemical databases.[1] The key structural features include an eight-carbon chain with hydroxyl groups located at positions 1 and 3, and a methyl group at position 2.

structure cluster_C2 cluster_C3 C1 HO-CH2- C2 -CH- C1->C2 C3 -CH- C2->C3 CH3_sub CH3 C2->CH3_sub C4 -CH2- C3->C4 OH_sub OH C3->OH_sub C5 -CH2- C4->C5 C6 -CH2- C5->C6 C7 -CH2- C6->C7 C8 -CH3 C7->C8

Caption: Chemical structure of this compound.

Physicochemical Properties and Comparative Analysis

Aliphatic diols are valued in pharmaceutical formulations for their roles as solvents, co-solvents, humectants, and penetration enhancers. The properties of these diols are largely dictated by their carbon chain length, the position of the hydroxyl groups, and the presence of branching. Generally, as the carbon chain length increases, properties such as viscosity and lipophilicity increase, while water solubility decreases.

The following table summarizes the key physicochemical properties of this compound and compares them with other commonly used diols.

PropertyThis compoundPropylene Glycol (Propane-1,2-diol)1,3-Butanediol1,2-Hexanediol
Molecular Formula C9H20O2[1]C3H8O2C4H10O2C6H14O2
Molecular Weight ( g/mol ) 160.25[1]76.0990.12118.17
LogP (octanol/water) 2.1[1]-0.92-0.290.3
Boiling Point (°C) Not available188.2207.5223-224
Water Solubility Predicted to be lowMiscibleMiscible100 g/L
Primary Function in Formulations Potential penetration enhancer, solvent for lipophilic drugsSolvent, humectant, preservativeSolvent, humectant, viscosity agentEmollient, humectant, preservative

Interpretation of Data:

  • Lipophilicity (LogP): With a calculated LogP of 2.1, this compound is significantly more lipophilic than shorter-chain diols like propylene glycol and 1,3-butanediol.[1] This suggests its potential as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs) and as a penetration enhancer for topical and transdermal formulations.

  • Solubility: The higher lipophilicity and longer carbon chain of this compound indicate a lower water solubility compared to the shorter-chain diols.

  • Functional Role: Based on its structural characteristics, this compound is anticipated to function effectively as a component in formulations where increased lipid solubility and skin penetration are desired.

Experimental Protocols

General Synthesis of a 1,3-Diol

This protocol outlines the synthesis of a generic 1,3-diol, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials (hexanal and propionaldehyde).

Step 1: Aldol Condensation to form a β-Hydroxy Ketone

  • Reaction Setup: A solution of an appropriate aldehyde (e.g., propionaldehyde) in a suitable solvent (e.g., tetrahydrofuran, THF) is cooled to -78°C in a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Base Addition: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to the cooled aldehyde solution to form the enolate.

  • Aldehyde Addition: A second aldehyde (e.g., hexanal) is then added dropwise to the reaction mixture.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude β-hydroxy ketone is purified by column chromatography.

Step 2: Reduction of the β-Hydroxy Ketone to the 1,3-Diol

  • Dissolution: The purified β-hydroxy ketone is dissolved in a suitable solvent, such as methanol or ethanol.

  • Reducing Agent: A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise to the solution at 0°C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of water. The solvent is evaporated, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,3-diol. Further purification can be achieved by column chromatography.

Characterization of the Synthesized Diol

The structure and purity of the synthesized this compound would be confirmed using a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the carbon skeleton and the position of the hydroxyl and methyl groups.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups (broad peak around 3300 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the purity of the final product.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a 1,3-diol like this compound.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_final start Starting Materials (Hexanal & Propionaldehyde) aldol Aldol Condensation start->aldol reduction Reduction aldol->reduction purification1 Purification reduction->purification1 nmr NMR Spectroscopy purification1->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms purity Purity Analysis (GC/HPLC) ms->purity final_product Confirmed this compound purity->final_product

Caption: General workflow for the synthesis and characterization of a 1,3-diol.

Conclusion

This compound presents an interesting profile for applications in pharmaceutical sciences, particularly in formulations requiring enhanced lipophilicity and skin penetration. While direct comparative performance data is scarce, its physicochemical properties, when compared to shorter-chain diols, suggest a valuable role in the solubilization of lipophilic drugs and in the development of topical and transdermal delivery systems. The provided general synthesis and characterization protocols offer a foundational approach for its preparation and validation in a research setting. Further experimental studies are warranted to fully elucidate its performance characteristics in direct comparison with established pharmaceutical excipients.

References

Comparative Guide to 2-methyloctane-1,3-diol and Other Diol Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental and comparative performance data for 2-methyloctane-1,3-diol is limited. This guide provides a comparative analysis based on available data for other structurally relevant diol compounds to serve as a benchmark for potential evaluation.

Introduction to this compound

This compound is a branched-chain aliphatic diol with the molecular formula C9H20O2.[1] Its structure, featuring two hydroxyl groups, suggests it may exhibit properties common to other diols, such as solvency, humectancy, and antimicrobial activity, making it a potential candidate for applications in cosmetics and pharmaceuticals. However, a comprehensive understanding of its performance characteristics requires direct experimental evaluation.

Comparative Analysis with Alternative Diols

To provide a framework for evaluating this compound, this section details the performance of other well-characterized diols used in research and product development. The selected diols include short-chain linear diols (Propanediol, Pentanediol) and a branched-chain diol (Butyl Ethyl Propanediol) to illustrate the impact of carbon chain length and branching on their physicochemical and biological properties.

Physicochemical Properties

The physical and chemical properties of diols, such as solubility and polarity, are critical for their function as solvents and delivery enhancers.

PropertyThis compoundPropanediolPentanediolButyl Ethyl Propanediol
Molecular Formula C9H20O2C3H8O2C5H12O2C9H20O2
Molecular Weight ( g/mol ) 160.25[1]76.09104.15160.25
Solubility in Water Not availableVery soluble[2][3]SolubleSlightly soluble[2][3]
Calculated logP 2.1[1]-0.90.2Not available

Table 1: Comparison of physicochemical properties of selected diols.

Antimicrobial Efficacy

Many diols exhibit antimicrobial properties, which are valuable for preserving formulations and providing therapeutic benefits.

DiolTest OrganismMinimum Inhibitory Concentration (MIC)
Propan-1,3-diol Escherichia coli~10% (v/v)
Pseudomonas aeruginosa~10% (v/v)
Propylene Glycol (Propan-1,2-diol) Escherichia coli~10% (v/v)
Pseudomonas aeruginosa~10% (v/v)

Table 2: Comparative antimicrobial activity of propanediol isomers.[4]

Skin Penetration Enhancement

Diols are often used to enhance the dermal penetration of active pharmaceutical ingredients (APIs).

Diol (in hydrogel)APIConcentration of DiolAPI Absorption into Skin
1,5-Pentanediol 1% Terbinafine5%52%
20%11%
Propylene Glycol 1% Terbinafine5%19%
20%21%
Control (no diol) 1% Terbinafine0%8%

Table 3: In vitro percutaneous absorption enhancement of Terbinafine.[2][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the diols was evaluated using a broth microdilution method.

  • A series of twofold dilutions of the diol compound were prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well was inoculated with a standardized suspension of the test microorganism (e.g., E. coli, P. aeruginosa).

  • The microtiter plate was incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • The MIC was determined as the lowest concentration of the diol that visibly inhibited the growth of the microorganism.

In Vitro Skin Penetration Study

The ability of diols to enhance the penetration of an API was assessed using an in vitro diffusion cell system (e.g., Franz diffusion cells).

  • A section of excised human or animal skin was mounted on the diffusion cell, separating the donor and receptor compartments.

  • A formulation containing the API and the diol was applied to the epidermal side of the skin in the donor compartment.

  • The receptor compartment was filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C).

  • Samples were withdrawn from the receptor fluid at predetermined time intervals and analyzed for the concentration of the API using a suitable analytical method (e.g., HPLC).

  • The cumulative amount of API penetrated through the skin over time was calculated to determine the absorption enhancement.

Visualization of Experimental Workflow

Below is a generalized workflow for the evaluation of the antimicrobial activity of diol compounds.

Antimicrobial_Evaluation_Workflow Workflow for Antimicrobial Efficacy Testing of Diols cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis diol_prep Prepare Diol Solutions (various concentrations) microdilution Perform Broth Microdilution in 96-well plates diol_prep->microdilution media_prep Prepare Growth Media media_prep->microdilution inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->microdilution incubation Incubate Plates microdilution->incubation read_results Visually Inspect for Growth and Read MIC incubation->read_results sem_imaging Optional: SEM Imaging of treated cells read_results->sem_imaging

Caption: Generalized workflow for evaluating the antimicrobial efficacy of diol compounds.

Conclusion

The provided data on established diols can serve as a benchmark for the future experimental evaluation of this compound. Researchers are encouraged to perform studies to characterize its physicochemical properties, antimicrobial spectrum, and its potential as a solvent or delivery enhancer to fully understand its utility in cosmetic and pharmaceutical formulations.

References

A Comparative Guide to the Synthesis of 1,3-Diols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The 1,3-diol motif is a cornerstone in the architecture of numerous natural products and pharmaceuticals, rendering its stereoselective synthesis a critical endeavor in organic chemistry and drug development. This guide provides a comparative analysis of prominent methods for 1,3-diol synthesis, offering insights into their performance, stereochemical control, and practical applicability. The information is supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Performance Comparison of 1,3-Diol Synthesis Methods

The choice of synthetic route to a 1,3-diol is often dictated by the desired stereochemistry (syn or anti), the substrate's functional group tolerance, and the desired scale of the reaction. Below is a summary of quantitative data for several key methods, showcasing their typical yields and stereoselectivities.

MethodSubstrate(s)Catalyst/ReagentSolventYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reference
Aldol Reaction & Reduction Cyclohexanone, p-nitrobenzaldehydeProline-derived organocatalyst, Cu(OTf)₂, then (S)-CBS-oxazaborolidine, BH₃·SMe₂DMSO/H₂O, then Toluene99 (Aldol), 95 (Reduction)97:3 (anti)>99[1][2]
Prins Reaction Styrene, ParaformaldehydeH₂SO₄WaterModerate to GoodDiastereomer mixtureN/A[3]
Reduction of β-Hydroxy Ketone 1-Phenyl-3-hydroxy-1-butanoneNaBH₄, Bovine Serum AlbuminAcetonitrile/WaterHighup to 4:96 (anti)N/A
Dynamic Kinetic Asymmetric Transformation (DYKAT) Racemic 1-phenyl-1,3-butanediolCALB, Ru-catalystToluene73>90:10 (syn)>99[4]
Chemoenzymatic Synthesis 1-Phenyl-1,3-butanedioneLactobacillus reuteri DSM 20016, then [Me₄NHB(OAc)₃]Phosphate buffer, then Acetonitrile/Acetic acid95 (bioreduction), 98 (reduction)91:9 (anti)96[5]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to facilitate their implementation in a laboratory setting.

Asymmetric Aldol Reaction and Subsequent Reduction

This two-step sequence is a powerful method for accessing chiral 1,3-diols with high stereocontrol.

Step 1: Asymmetric Aldol Reaction

  • Materials: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), proline-derived organocatalyst (20 mol%), Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%), Dimethyl sulfoxide (DMSO, 1 mL), Water.

  • Procedure: To a solution of p-nitrobenzaldehyde and the proline-derived organocatalyst in DMSO, add cyclohexanone and Cu(OTf)₂. Stir the reaction mixture at room temperature for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction and extract the product with an appropriate organic solvent. Purify the crude product by column chromatography to obtain the β-hydroxy ketone.[1]

Step 2: Diastereoselective Reduction

  • Materials: Chiral β-hydroxy ketone (1 mmol), (S)-Corey-Bakshi-Shibata (CBS)-oxazaborolidine catalyst (1 M in toluene, 0.1 mmol), Borane dimethyl sulfide complex (BH₃·SMe₂) (2 M in toluene, 1.5 mmol), Dry Toluene (5 mL).

  • Procedure: To a stirred solution of the (S)-CBS-oxazaborolidine catalyst in dry toluene at 0°C under a nitrogen atmosphere, add the borane dimethyl sulfide complex. Then, add a solution of the β-hydroxy ketone in dry toluene dropwise. Stir the reaction for 2 hours at 0°C. Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol, followed by the addition of water. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the chiral 1,3-diol.[2]

Prins Reaction for 1,3-Diol Synthesis

The Prins reaction condenses an alkene with an aldehyde, and under aqueous acidic conditions, can yield a 1,3-diol.

  • Materials: Styrene, Paraformaldehyde, Sulfuric acid (H₂SO₄), Water.

  • Procedure: In a reaction vessel, dissolve paraformaldehyde in water with catalytic sulfuric acid. Add styrene to the mixture. Heat the reaction mixture and monitor by TLC. The reaction outcome is highly dependent on the reaction conditions. To favor the formation of the 1,3-diol, the presence of water is crucial.[3] Upon completion, neutralize the acid, extract the product, and purify by column chromatography.

Diastereoselective Reduction of a β-Hydroxy Ketone

This method is a key step in many 1,3-diol syntheses and can be directed to yield either syn or anti diastereomers.

  • Materials: β-Hydroxy ketone, Sodium borohydride (NaBH₄), Bovine Serum Albumin (BSA), Acetonitrile, Water.

  • Procedure: Dissolve the β-hydroxy ketone and a stoichiometric amount of bovine serum albumin in a mixture of acetonitrile and water. Cool the solution and add sodium borohydride portion-wise. Stir the reaction until completion as monitored by TLC. The protein directs the stereochemical outcome of the reduction to favor the anti-diol. Work up the reaction by quenching the excess reducing agent and extracting the product. Purify by column chromatography.

Dynamic Kinetic Asymmetric Transformation (DYKAT)

This one-pot method efficiently converts a racemic mixture of a 1,3-diol into a single enantiomerically pure syn-diacetate.

  • Materials: Racemic 1,3-diol (1 equiv), Candida antarctica lipase B (CALB), Ruthenium catalyst (e.g., Shvo's catalyst), Isopropenyl acetate (acyl donor, 10 equiv), Dry Toluene.

  • Procedure: In a flame-dried Schlenk tube under an argon atmosphere, combine the racemic 1,3-diol, CALB, and the ruthenium catalyst in dry toluene. Add the isopropenyl acetate and stir the reaction mixture at a specified temperature (e.g., 70°C). The ruthenium catalyst facilitates the in-situ racemization of the diol, while the lipase selectively acylates one enantiomer, leading to a dynamic kinetic resolution. Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC. Upon completion, filter off the enzyme and catalyst and purify the diacetate product by column chromatography.[4]

Chemoenzymatic Synthesis

This approach combines the selectivity of enzymes with chemical transformations to achieve high stereocontrol.

Step 1: Biocatalytic Reduction of a 1,3-Diketone

  • Materials: 1,3-Diketone, Whole-cell biocatalyst (e.g., Lactobacillus reuteri), Phosphate buffer, Glucose.

  • Procedure: In a buffered aqueous solution containing glucose, suspend the whole-cell biocatalyst. Add the 1,3-diketone and incubate the mixture under controlled temperature and agitation. The enzyme within the cells will selectively reduce one of the ketone functionalities to a hydroxyl group with high enantioselectivity. Monitor the reaction progress by extracting aliquots and analyzing by chiral HPLC or GC. Once the desired conversion is reached, extract the β-hydroxy ketone product.[5]

Step 2: Chemical Reduction of the β-Hydroxy Ketone

  • Materials: Enantiomerically enriched β-hydroxy ketone, Tetramethylammonium triacetoxyborohydride ([Me₄NHB(OAc)₃]), Acetonitrile, Acetic acid.

  • Procedure: Dissolve the β-hydroxy ketone in a mixture of acetonitrile and acetic acid. Add tetramethylammonium triacetoxyborohydride and stir the reaction at room temperature. This reducing agent favors the formation of the anti-diol. Monitor the reaction by TLC. Upon completion, work up the reaction and purify the 1,3-diol by column chromatography.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic methods.

Aldol_Reduction_Workflow cluster_aldol Asymmetric Aldol Reaction cluster_reduction Diastereoselective Reduction Aldehyde Aldehyde Beta_Hydroxy_Ketone β-Hydroxy Ketone Aldehyde->Beta_Hydroxy_Ketone 1. Ketone Ketone Ketone->Beta_Hydroxy_Ketone 2. Organocatalyst Proline-derived Organocatalyst + Cu(OTf)₂ Organocatalyst->Beta_Hydroxy_Ketone Catalyst Chiral_Diol Chiral 1,3-Diol Beta_Hydroxy_Ketone->Chiral_Diol Reducing_Agent Chiral Reducing Agent (e.g., CBS-oxazaborolidine) Reducing_Agent->Chiral_Diol Reduction

Caption: Workflow for the synthesis of chiral 1,3-diols via an asymmetric aldol reaction followed by diastereoselective reduction.

Prins_Reaction_Mechanism Alkene Alkene Carbocation Carbocation Intermediate Alkene->Carbocation Aldehyde Aldehyde Aldehyde->Carbocation Electrophilic addition Acid_Catalyst H⁺ Acid_Catalyst->Aldehyde Activation Diol 1,3-Diol Carbocation->Diol Water H₂O Water->Diol Nucleophilic attack

Caption: Simplified mechanism of the acid-catalyzed Prins reaction for 1,3-diol synthesis.

DYKAT_Workflow Racemic_Diol Racemic 1,3-Diol Racemization Ru-catalyzed Racemization Racemic_Diol->Racemization Enzymatic_Acylation Lipase-catalyzed Acylation Racemic_Diol->Enzymatic_Acylation Enantiopure_Diacetate Enantiopure syn-1,3-Diacetate Enzymatic_Acylation->Enantiopure_Diacetate

Caption: Conceptual workflow of Dynamic Kinetic Asymmetric Transformation (DYKAT) for deracemization of 1,3-diols.

References

Comprehensive Analysis of 2-Methyloctane-1,3-diol Derivatives Reveals Gaps in Biological Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a comparative overview based on the limited information available for structurally related long-chain aliphatic diol derivatives, highlighting the current state of research and identifying key areas where further investigation is needed.

Insect Repellent Activity of Aliphatic Diol Esters

Monocarboxylic esters of aliphatic diols have been evaluated for their efficacy as insect repellents against various mosquito species. Studies have shown that the repellent potency of these hydroxyesters can vary depending on the mosquito species. For instance, certain esters provided over 21 days of protection against Aedes aegypti, Anopheles quadrimaculatus, and Anopheles albimanus when applied to cloth[1][2]. Notably, Anopheles quadrimaculatus was found to be particularly susceptible to this class of compounds[1][2].

While these findings are promising for the general class of aliphatic diol esters, the specific derivatives of 2-methyloctane-1,3-diol have not been singled out in these studies. Therefore, no direct comparison of their performance against other repellents can be made.

Antimicrobial Properties of Alkanediols

Research into the antimicrobial properties of 1,2-alkanediols has indicated that their activity is dependent on the length of the alkyl chain. Specifically, 1,2-alkanediols with 6 to 12 carbon atoms have demonstrated antimicrobial activity against both Staphylococcus aureus and Staphylococcus epidermidis[3][4]. Among these, 1,2-octanediol and 1,2-decanediol showed significant bactericidal effects[3][4].

These findings suggest that derivatives of octanediols, including this compound, could potentially exhibit antimicrobial properties. However, without specific studies on its derivatives, it is not possible to provide quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values.

Data Presentation

Due to the absence of specific quantitative data for this compound derivatives in the reviewed literature, a comparative data table cannot be constructed at this time. Future research is required to determine key efficacy metrics such as IC50, EC50, MIC, and protection times for specific derivatives.

Experimental Protocols

Detailed experimental methodologies for the biological evaluation of this compound derivatives are not available. However, based on studies of related compounds, the following general protocols would be relevant for future investigations:

Insect Repellent Efficacy Testing (Cloth-based):

  • Compound Application: Test compounds are typically dissolved in a volatile solvent like acetone and applied to a cloth patch (e.g., cotton stocking) at a specific concentration.

  • Solvent Evaporation: The treated cloth is allowed to air dry to ensure complete evaporation of the solvent.

  • Mosquito Exposure: The treated cloth is placed over an attractant (e.g., a human hand or a chemical lure) and exposed to a cage of host-seeking female mosquitoes of a specific species (Aedes aegypti, Anopheles spp., etc.).

  • Efficacy Measurement: The number of mosquito landings or bites on the treated cloth is counted over a set period. The time until the first confirmed bite (or a set number of bites) is recorded as the protection time.

  • Long-term Efficacy: The test is repeated at regular intervals (e.g., daily or weekly) to determine the duration of repellency.

Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in the growth medium in a microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in no microbial growth on the agar.

Signaling Pathways and Experimental Workflows

Information regarding the signaling pathways modulated by this compound derivatives is currently unavailable. To illustrate a general experimental workflow for the initial screening of such compounds for biological activity, the following diagram is provided.

Experimental_Workflow General Workflow for Biological Efficacy Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Agar Diffusion for Antimicrobial Activity) Purification->Primary_Screening Dose_Response Dose-Response Studies (MIC, IC50 Determination) Primary_Screening->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis Target_Identification Target Identification Pathway_Analysis->Target_Identification Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Structure-Activity Relationship (SAR)

Caption: General workflow for the synthesis, screening, and mechanism of action studies of novel biologically active compounds.

Conclusion and Future Directions

The current body of scientific literature lacks specific studies on the biological efficacy of this compound derivatives. While related compounds, such as other long-chain aliphatic diols and their esters, have shown promise as insect repellents and antimicrobial agents, direct evidence for the activity of this compound derivatives is needed.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to explore their potential biological activities. Such studies should aim to generate quantitative data, elucidate the mechanisms of action, and establish structure-activity relationships. This will be crucial for determining the potential of these compounds for development into new therapeutic agents or other valuable products. Researchers in the fields of drug discovery, agricultural science, and materials science are encouraged to investigate this underexplored chemical space.

References

Comparative Analysis of the Structure-Activity Relationship of 2-Methyloctane-1,3-diol and Related Aliphatic Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-methyloctane-1,3-diol, focusing on its potential antimicrobial properties. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles from studies on analogous aliphatic diols to provide a predictive framework for its activity and compares it with structural isomers and other alternatives.

Introduction to Aliphatic Diols and Their Antimicrobial Potential

Aliphatic diols are organic compounds containing two hydroxyl (-OH) groups attached to a carbon chain. Various short to medium-chain diols have demonstrated antimicrobial activity, making them of interest in the pharmaceutical and cosmetic industries as preservatives and active ingredients. The antimicrobial efficacy of these compounds is significantly influenced by their structural features, primarily the length of the carbon chain and the relative positions of the hydroxyl groups. Generally, it has been observed that 1,2-diols exhibit greater antimicrobial effectiveness than their 1,3-diol counterparts.

Structure-Activity Relationship of this compound: A Predictive Analysis

This compound is a nine-carbon diol with a methyl group at the second carbon position. Based on the general SAR principles of aliphatic diols, its antimicrobial activity can be hypothesized to be influenced by the following factors:

  • Carbon Chain Length: The octane backbone provides a significant lipophilic character, which is crucial for interaction with microbial cell membranes. The overall chain length of nine carbons (including the methyl group) falls within a range that is often associated with antimicrobial activity in aliphatic alcohols and diols.

  • Position of Hydroxyl Groups: As a 1,3-diol, its activity might be less potent than a corresponding 1,2-diol isomer. The spatial arrangement of the hydroxyl groups affects the molecule's polarity and its ability to disrupt the microbial cell membrane.

  • Methyl Substitution: The methyl group at the C-2 position introduces steric hindrance and may influence the molecule's conformation and interaction with membrane components.

Comparative Analysis with Structural Isomers and Alternatives

To understand the potential efficacy of this compound, it is valuable to compare its predicted activity with structural isomers and other aliphatic diols that have been studied for their antimicrobial properties.

CompoundStructureKey Structural FeaturesPredicted Antimicrobial Activity (Relative)
This compound CH₃(CH₂)₄CH(OH)CH(CH₃)CH₂OHC9 total carbons, 1,3-diol, Methyl substitution at C-2Moderate
Octane-1,2-diol CH₃(CH₂)₅CH(OH)CH₂OHC8 total carbons, 1,2-diolHigh
Octane-1,3-diol CH₃(CH₂)₄CH(OH)CH₂CH₂OHC8 total carbons, 1,3-diolModerate to Low
Nonane-1,2-diol CH₃(CH₂)₆CH(OH)CH₂OHC9 total carbons, 1,2-diolHigh
Nonane-1,3-diol CH₃(CH₂)₅CH(OH)CH₂CH₂OHC9 total carbons, 1,3-diolModerate

Rationale for Predicted Activity:

  • Octane-1,2-diol and Nonane-1,2-diol: As 1,2-diols, these compounds are predicted to have higher antimicrobial activity than their 1,3-diol counterparts due to the proximity of the hydroxyl groups, which is believed to be a key factor in membrane disruption.

  • Octane-1,3-diol and Nonane-1,3-diol: These straight-chain 1,3-diols provide a direct comparison to the core structure of this compound, lacking the methyl substituent. Their activity is expected to be moderate.

  • Effect of Methyl Group: The methyl group in this compound could potentially enhance or decrease its activity compared to nonane-1,3-diol. It may increase lipophilicity, aiding membrane penetration, or introduce steric hindrance that impedes optimal interaction with the membrane.

Experimental Protocols

To empirically determine the structure-activity relationship of this compound and its analogs, the following experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is proposed.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard laboratory procedure for assessing the antimicrobial susceptibility of microorganisms to a test compound.

1. Materials:

  • Test compounds (this compound and analogs)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Pipettes and sterile tips
  • Incubator

2. Preparation of Inoculum:

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Test Compound Dilutions:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

4. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well containing the diluted test compounds.
  • Include a positive control (no test compound) and a negative control (no bacteria).
  • Incubate the plates at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizations

Logical Flow of a Structure-Activity Relationship Study

The following diagram illustrates the typical workflow for a structure-activity relationship study aimed at identifying lead antimicrobial compounds.

A Comparative Guide to the Spectroscopic Analysis of Aliphatic Diols: A Case Study of 2-Methyloctane-1,3-diol and a Representative 1,3-Diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the key spectroscopic data essential for the characterization of aliphatic diols, with a specific focus on 2-methyloctane-1,3-diol. Due to the limited availability of public spectroscopic data for this compound, this document uses 1,3-butanediol as a representative analyte to illustrate the principles of spectroscopic comparison. The methodologies and data interpretation frameworks presented herein are directly applicable to the analysis of this compound and other similar compounds.

Data Presentation: A Comparative Spectroscopic Analysis

The structural elucidation of organic molecules like this compound and its analogues relies on a combination of spectroscopic techniques. The most common and powerful of these are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below, we present the available and predicted spectroscopic data for this compound alongside the experimental data for our representative compound, 1,3-butanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) reveals the different chemical environments of hydrogen atoms in a molecule.

Compound Chemical Shift (δ) ppm Multiplicity Integration Assignment
This compound (Predicted) ~0.9Triplet3H-CH₃ (Terminal)
~1.1Doublet3H-CH(CH₃ )CH₂OH
~1.2-1.6Multiplet8H-CH₂- chain
~1.7Multiplet1H-CH (CH₃)CH₂OH
~3.6-3.8Multiplet2H-CH₂OH
~3.9-4.1Multiplet1H-CH (OH)-
BroadSinglet2H-OH
1,3-Butanediol 1.212[1]Doublet3H-CH(OH)CH₃
1.668[1]Multiplet2H-CH(OH)CH₂ CH₂OH
3.79[1]Triplet2H-CH₂ OH
4.02[1]Multiplet1H-CH (OH)CH₃

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule.

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~14-CH₃ (Terminal)
~17-CH(CH₃ )CH₂OH
~22-35-CH₂- chain
~45-C H(CH₃)CH₂OH
~65-CH₂OH
~75-C H(OH)-
1,3-Butanediol 23.5-CH(OH)C H₃
44.5-CH(OH)C H₂CH₂OH
62.5-C H₂OH
67.5-C H(OH)CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Compound Frequency (cm⁻¹) Intensity Assignment
This compound (Predicted) ~3600-3200Strong, BroadO-H Stretch (Alcohol)
~2960-2850StrongC-H Stretch (Alkyl)
~1470-1450MediumC-H Bend (Alkyl)
~1100-1000StrongC-O Stretch (Alcohol)
1,3-Butanediol (Typical Absorptions) 3350Strong, BroadO-H Stretch (Alcohol)
2960-2850StrongC-H Stretch (Alkyl)
1450MediumC-H Bend (Alkyl)
1050StrongC-O Stretch (Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
This compound Not available--
1,3-Butanediol 90Low[M]⁺ (Molecular Ion)
75Moderate[M - CH₃]⁺
72High[M - H₂O]⁺
57High[C₄H₉]⁺
45Very High[CH₂CHOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Dissolve 5-25 mg of the diol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Instrumentation : Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Obtain the proton spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : Place one to two drops of the neat liquid diol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record a background spectrum of the empty sample compartment. Place the prepared salt plates in the sample holder and acquire the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds like diols, this is often done via a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS).

  • Ionization : Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or other detector records the abundance of each ion.

  • Data Presentation : The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound Chemical Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Intensities IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Relative Abundances MS->MS_Data Structure Final Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Peer-Reviewed Data on 2-Methyloctane-1,3-diol Currently Unavailable in Public Literature

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of peer-reviewed scientific literature reveals a significant lack of published studies on the biological activity, performance, and experimental applications of 2-methyloctane-1,3-diol. Despite a comprehensive search for data relevant to researchers, scientists, and drug development professionals, no specific studies were identified that would permit the creation of a detailed comparison guide as requested.

The search for performance data, experimental protocols, and comparative analyses of this compound against other alternatives yielded no peer-reviewed articles. Information is primarily confined to chemical databases which provide basic physical and chemical properties of the compound. These database entries, however, do not contain the requisite biological data or experimental details necessary for a thorough comparison of its efficacy or mechanism of action in any biological system.

Consequently, the core requirements for a comparison guide—including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or workflows—cannot be fulfilled at this time due to the absence of foundational research in the public domain.

For professionals in the field of drug development and scientific research, this indicates that this compound is likely a novel or under-researched compound. Any potential applications or comparisons to existing alternatives would require primary research to be conducted.

As no experimental data is available, the creation of data tables and visualizations as requested is not possible.

A Researcher's Guide to Cytotoxicity Assays for Novel Compounds like 2-methyloctane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of a compound's cytotoxic potential is a cornerstone of toxicological assessment and a critical early step in the drug discovery process. For a novel compound such as 2-methyloctane-1,3-diol, for which no public cytotoxicity data currently exists, a systematic approach using established in vitro assays is paramount. This guide provides a comparative overview of common cytotoxicity assays, complete with detailed experimental protocols and data presentation frameworks, to empower researchers to effectively assess the cellular impact of new chemical entities.

Comparison of Key Cytotoxicity Assays

Choosing the appropriate cytotoxicity assay depends on several factors, including the specific research question, the cell type being used, the compound's properties, and the available laboratory equipment. Below is a comparative summary of four widely used assays.

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[1][2]Colorimetric measurement of formazan concentration at ~570 nm.[1][3]High sensitivity, non-radioactive, well-established, and suitable for high-throughput screening.The insoluble formazan requires a solubilization step.[2] Can be influenced by compounds affecting cellular redox state.
Trypan Blue Exclusion Assay Based on the principle that viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.[4][5][6]Microscopic counting of stained (non-viable) and unstained (viable) cells.[4]Simple, rapid, and inexpensive. Provides a direct count of viable and non-viable cells.[4]Subjective due to manual counting, low-throughput, and the dye itself can be toxic to cells over time.[7]
Lactate Dehydrogenase (LDH) Assay Measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9][10]Colorimetric or fluorometric measurement of LDH activity in the culture supernatant.[11]Non-destructive to remaining viable cells, allowing for further experimentation. Sensitive and can be automated for high-throughput screening.[9]Can be affected by serum LDH in the culture medium. Provides an indirect measure of cell viability.
Neutral Red Uptake Assay Relies on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[12]Colorimetric measurement of the extracted dye at ~540 nm.[13]Sensitive, reproducible, and distinguishes between viable, damaged, and dead cells.Can be influenced by compounds that alter lysosomal pH.

Experimental Protocols

Below are detailed protocols for the discussed cytotoxicity assays. These should be optimized based on the specific cell line and experimental conditions.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle-treated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3][14] Dilute the stock solution in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[1][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Trypan Blue Exclusion Assay Protocol
  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Detach adherent cells using trypsin and resuspend in culture medium. For suspension cells, directly collect an aliquot.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[4][6]

  • Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes.[5][6]

  • Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.[4]

  • Microscopic Analysis: Under a light microscope, count the number of viable (clear cytoplasm) and non-viable (blue cytoplasm) cells in the central grid of the hemocytometer.[6]

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[4]

Lactate Dehydrogenase (LDH) Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a provided lysis buffer).

Neutral Red Uptake Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Neutral Red Staining: Prepare a working solution of neutral red in culture medium. Remove the treatment medium and add the neutral red solution to each well.

  • Incubation: Incubate the plate for approximately 2-3 hours at 37°C to allow for dye uptake by viable cells.[13]

  • Washing: Remove the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes of viable cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to that of untreated controls.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of a novel compound like this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Compound Prepare this compound Stock Treatment Treat Cells with Compound (Dose-Response & Time-Course) Compound->Treatment Cells Culture and Seed Cells Cells->Treatment Assay Perform Cytotoxicity Assay (e.g., MTT, LDH, etc.) Treatment->Assay Measurement Measure Endpoint (e.g., Absorbance) Assay->Measurement Calculation Calculate % Viability / Cytotoxicity Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Interpretation Interpret Results & Conclude IC50->Interpretation

Caption: A generalized workflow for in vitro cytotoxicity testing of a novel compound.

Hypothetical Signaling Pathway Affected by a Cytotoxic Compound

This diagram illustrates a simplified, hypothetical signaling cascade that could be initiated by a cytotoxic compound, ultimately leading to apoptosis (programmed cell death).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Execution Compound This compound Receptor Death Receptor Compound->Receptor binds Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage to tBid Caspase8->Bid Bax Bax/Bak Activation Bid->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Cell Death Caspase3->Apoptosis

Caption: A hypothetical extrinsic apoptosis pathway initiated by a cytotoxic compound.

References

Safety Operating Guide

Navigating the Disposal of 2-Methyloctane-1,3-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Methyloctane-1,3-diol, a key intermediate in various research and development applications, is paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this organic compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound falls under the general category of non-halogenated organic solvent waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Segregation:

    • Do not mix this compound with halogenated solvents (e.g., dichloromethane, chloroform).[1][2]

    • Keep it separate from other waste streams such as aqueous waste, solid waste, and sharps.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and leak-proof container.[2][3]

    • The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

    • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[1]

  • Storage:

    • Store the waste container in a well-ventilated, designated satellite accumulation area.[4]

    • Keep the container tightly sealed to prevent the release of vapors.

    • Ensure the storage area is away from sources of ignition, such as heat, sparks, or open flames.

  • Disposal:

    • Do not dispose of this compound down the drain.[1][3][5] This is a violation of environmental regulations.

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup, including completing any necessary forms or manifests.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes general safety and disposal parameters based on guidelines for similar organic compounds.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatGeneral Laboratory Safety
Waste Container Type High-density polyethylene or glass[3]
Waste Labeling "Hazardous Waste", "this compound"[1]
Disposal Method Licensed Hazardous Waste Contractor[5]
Prohibited Disposal Drain disposal[1][3][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Generation of This compound Waste assess_waste Assess Waste: Is it pure or mixed? start->assess_waste segregate Segregate Waste: Non-Halogenated Organic Stream assess_waste->segregate container Select Appropriate Container: Labeled & Leak-proof segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.